2,4-Dichloro-3-fluorobenzoic acid
Description
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Properties
IUPAC Name |
2,4-dichloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGDFHFACXPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582130 | |
| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915145-05-0 | |
| Record name | 2,4-Dichloro-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid
CAS Number: 915145-05-0
This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its applications in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is a polysubstituted benzoic acid derivative. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 915145-05-0 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| IUPAC Name | This compound | |
| Melting Point | Not experimentally determined in searched documents. | |
| Boiling Point | Not experimentally determined in searched documents. | |
| pKa | Not experimentally determined in searched documents. | |
| Solubility | Not specified in searched documents. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be inferred from established methods for the synthesis of similar polysubstituted benzoic acids. A common approach involves the oxidation of a corresponding toluene derivative. The following workflow outlines a potential synthetic pathway.
Experimental Workflow: Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
A common method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzene.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 2,4-dichloro-3-fluorotoluene, would be suspended in a suitable solvent, such as a mixture of pyridine and water.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), would be added portion-wise to the reaction mixture. The mixture would then be heated to reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.
-
Workup: After the reaction is complete, the mixture would be cooled to room temperature. The excess oxidizing agent would be quenched, for example, by the addition of a reducing agent like sodium bisulfite. The resulting manganese dioxide precipitate would be removed by filtration.
-
Isolation and Purification: The filtrate would then be acidified with a strong acid, such as hydrochloric acid, to precipitate the crude this compound. The solid product would be collected by vacuum filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Applications in Research and Drug Development
Halogenated benzoic acids are important intermediates in the synthesis of a variety of bioactive molecules. The presence of fluorine, in particular, can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability, increased binding affinity to biological targets, and enhanced membrane permeability.[4][5]
While specific drugs derived from this compound are not detailed in the available search results, it is positioned as a key intermediate in the synthesis of pharmaceuticals, particularly antibacterial agents.[2][6] Its structural motifs are found in various classes of therapeutic agents.
Potential Signaling Pathway Involvement (Hypothetical):
Given its application in the development of antibacterial agents, derivatives of this compound could potentially interfere with essential bacterial signaling pathways. For instance, they might be designed to inhibit enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.
Caption: Hypothetical mechanism of action for an antibacterial agent.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Spectroscopic Data
While specific spectra for this compound were not available in the search results, typical spectroscopic data for similar compounds would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: Would show characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations.
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Mass Spectrometry (MS): Would confirm the molecular weight and provide information on the fragmentation pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-dichloro-3-fluorobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed methodologies and clear data presentation.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its substituted pattern makes it an attractive building block for accessing complex molecular architectures, particularly in the synthesis of biologically active compounds. This guide outlines a feasible and efficient synthetic pathway, starting from the readily available precursor, 2,4-dichloro-3-fluorotoluene. The core of this synthesis lies in the well-established oxidation of a benzylic methyl group to a carboxylic acid.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a single-step oxidation reaction from 2,4-dichloro-3-fluorotoluene. This method is advantageous due to its directness and the use of common and effective oxidizing agents.
Experimental Protocol
The following experimental protocol is based on established procedures for the oxidation of substituted toluenes to their corresponding benzoic acids.[1][2][3]
Reaction: Oxidation of 2,4-dichloro-3-fluorotoluene
-
Materials:
-
2,4-dichloro-3-fluorotoluene
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Toluene (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dichloro-3-fluorotoluene and a solution of potassium permanganate in water.
-
Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. This may take several hours.
-
Once the reaction is complete (as indicated by the formation of a brown precipitate of manganese dioxide and the absence of the permanganate color), allow the mixture to cool to room temperature.
-
Filter the hot reaction mixture by suction filtration to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.
-
Combine the filtrate and washings. If any unreacted toluene derivative is present, it can be removed by steam distillation or extraction with a suitable organic solvent.
-
Concentrate the aqueous solution under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash with cold water.
-
Dry the crude product. For further purification, recrystallization from a suitable solvent such as toluene can be performed.
-
-
Work-up and Purification:
-
The crude product is collected by filtration.
-
Purification is achieved through recrystallization from toluene to yield pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for similar oxidation reactions.
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-3-fluorotoluene | N/A |
| Product | This compound | N/A |
| Molecular Formula | C₇H₃Cl₂FO₂ | N/A |
| Molecular Weight | 209.01 g/mol | N/A |
| Typical Yield | 70-80% | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | To be determined experimentally | N/A |
Alternative Synthetic Route
This pathway involves the diazotization of the aniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. While this route is synthetically viable, it involves more steps and potentially hazardous reagents.
Conclusion
The synthesis of this compound can be effectively achieved through the direct oxidation of 2,4-dichloro-3-fluorotoluene. This method is straightforward and utilizes common laboratory reagents and techniques. The provided experimental protocol, based on analogous transformations, offers a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for various applications, including drug discovery and materials science.
References
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-dichloro-3-fluorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The document details available data on its properties, outlines a plausible synthetic route with experimental protocols, and discusses analytical methodologies.
Core Chemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two chlorine atoms and one fluorine atom on the benzene ring, imparts specific chemical characteristics relevant to its use as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 915145-05-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |
| Molecular Weight | 209.00 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | --INVALID-LINK-- |
| InChI Key | LBOGDFHFACXPKV-UHFFFAOYSA-N | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Representative)
The following protocol is adapted from the synthesis of a related compound and represents a viable method for obtaining this compound.
Step 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) under a nitrogen atmosphere, add 1,3-dichloro-2-fluorobenzene dropwise at 0 °C.
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Slowly add acetyl chloride to the reaction mixture, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-3-fluoroacetophenone.
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Purify the crude product by column chromatography on silica gel.
Step 2: Haloform Reaction of 2,4-Dichloro-3-fluoroacetophenone
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Dissolve the purified 2,4-dichloro-3-fluoroacetophenone in a suitable solvent such as dioxane or tetrahydrofuran (THF).
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Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
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Slowly add bromine to the sodium hydroxide solution to form sodium hypobromite in situ.
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Add the sodium hypobromite solution dropwise to the solution of the acetophenone derivative, maintaining the temperature below 10 °C.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
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Quench the excess hypobromite with a solution of sodium bisulfite.
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Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
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Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.
Analytical Methodologies
The purity and identity of this compound can be determined using standard analytical techniques.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is typically required. A common derivatizing agent is BF₃ in methanol. The analysis can be performed on a capillary column (e.g., DB-5ms) with a temperature gradient. Mass spectrometry will confirm the molecular weight and provide fragmentation patterns for structural elucidation.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the analysis of benzoic acid derivatives. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic acid or phosphoric acid) is typically used. Detection is commonly performed using a UV detector at a wavelength around 210-280 nm.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the halogen substituents.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing effects of the halogens and the carboxylic acid group.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the two chlorine atoms. Fragmentation would likely involve the loss of the carboxylic acid group and subsequent loss of halogen atoms.
Analytical Workflow
Caption: A general workflow for the analytical characterization of this compound.
Biological Activity and Potential Applications
There is currently no direct, publicly available data on the biological activity or specific signaling pathway involvement of this compound. However, the structural motif of halogenated benzoic acids is present in numerous biologically active compounds.
Derivatives of a closely related isomer, 2,4-dichloro-5-fluorobenzoic acid, have been investigated for their therapeutic potential. For instance, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have demonstrated in vitro inhibitory activity against α-amylase and α-glucosidase, suggesting potential as antidiabetic agents.
This suggests that this compound could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its specific substitution pattern may offer advantages in terms of metabolic stability, binding affinity to biological targets, or other pharmacokinetic properties.
Scaffold-Based Drug Discovery Potential
Caption: Logical workflow illustrating the use of this compound as a scaffold in drug discovery.
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3-fluorobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Core Objective: This document provides a comprehensive guide to the analytical methodologies and data interpretation required for the structural confirmation of 2,4-Dichloro-3-fluorobenzoic acid. It is intended to serve as a technical resource for professionals engaged in chemical synthesis, quality control, and regulatory submission.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its specific substitution pattern is critical to its chemical properties and potential applications, making unambiguous structure elucidation a fundamental requirement for its use in research and development. This guide details the standard analytical workflow and expected data for the confirmation of its molecular structure.
Physicochemical and Identification Data
A summary of the key identification and physical properties of this compound is presented below. This data provides the foundational information for subsequent analytical investigations.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 915145-05-0 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][3] |
| Molecular Weight | 209.00 g/mol | [1][3] |
| Monoisotopic Mass | 207.9494129 Da | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl | [1] |
| InChI | InChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | [1] |
| InChIKey | LBOGDFHFACXPKV-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [3] |
Analytical Workflow for Structure Elucidation
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the molecule's identity and purity.
Experimental Protocols and Data Interpretation
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition via the isotopic pattern.
Experimental Protocol:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
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Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.
Expected Data and Interpretation: The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern. The expected m/z values for the deprotonated molecular ion [M-H]⁻ are summarized below.
| Ion Species | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| [M-H]⁻ | ¹²C₇¹H₂³⁵Cl₂¹⁹F¹⁶O₂ | 205.9421 | 100.0 |
| [M-H+1]⁻ | Isotopic Contributions | 206.9455 | 7.6 |
| [M-H+2]⁻ | ¹²C₇¹H₂³⁵Cl³⁷Cl¹⁹F¹⁶O₂ | 207.9392 | 65.3 |
| [M-H+3]⁻ | Isotopic Contributions | 208.9425 | 5.0 |
| [M-H+4]⁻ | ¹²C₇¹H₂³⁷Cl₂¹⁹F¹⁶O₂ | 209.9362 | 10.6 |
The observation of this distinct isotopic cluster, with the base peak at m/z 205.9421 and a prominent [M+2] peak at approximately 65% relative abundance, provides strong evidence for the presence of two chlorine atoms and confirms the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms by analyzing the chemical environment of the ¹H, ¹³C, and ¹⁹F nuclei.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Experiments: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. 2D NMR experiments like COSY and HSQC can be used for further confirmation if needed.
Expected Data and Interpretation:
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¹H NMR:
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A broad singlet corresponding to the acidic proton of the carboxylic acid (typically >10 ppm in DMSO-d₆).
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Two aromatic protons, appearing as doublets or doublet of doublets in the aromatic region (typically 7-8.5 ppm). The coupling constants will be indicative of their relative positions.
-
-
¹³C NMR:
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A signal for the carboxyl carbon (typically 165-175 ppm).
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Six distinct signals in the aromatic region (typically 110-160 ppm) for the benzene ring carbons. The carbons directly attached to electronegative atoms (Cl, F) will be significantly shifted.
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-
¹⁹F NMR:
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A single resonance, the chemical shift of which is characteristic of a fluorine atom on an aromatic ring. Coupling to nearby protons (if any) would be observed.
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The combination of these spectra allows for the precise mapping of the substituents on the benzoic acid core.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Data and Interpretation:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1680-1720 | C=O stretch | Carboxylic Acid (Aromatic) |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| 1000-1150 | C-F stretch | Aryl-Fluoride |
| 700-850 | C-Cl stretch | Aryl-Chloride |
The presence of these characteristic absorption bands confirms the presence of the carboxylic acid and the halogen substituents on the aromatic ring.
Structural Confirmation Logic
The final structural assignment is based on the convergence of data from all analytical techniques.
Conclusion
The structure elucidation of this compound is a systematic process that integrates data from mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides complementary information that, when combined, allows for the unambiguous confirmation of the molecular formula, the identification of functional groups, and the precise arrangement of substituents on the aromatic ring. The methodologies and expected data outlined in this guide serve as a robust framework for the analytical validation of this compound.
References
An In-depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic acid
This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in the fields of synthetic chemistry and drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications as a key chemical intermediate.
Core Chemical and Physical Properties
This compound is a polysubstituted benzoic acid derivative. The presence of chlorine and fluorine atoms on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Weight | 209.00 g/mol [1][2] |
| Chemical Formula | C₇H₃Cl₂FO₂[1][3] |
| IUPAC Name | This compound[1][3] |
| CAS Number | 915145-05-0[1][3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl[1] |
| InChI Key | LBOGDFHFACXPKV-UHFFFAOYSA-N[3] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as 2,4-dichloro-3-fluoroaniline. The general workflow involves the conversion of the aniline to a more stable intermediate, followed by hydrolysis to yield the final carboxylic acid.
Experimental Protocol:
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Diazotization of 2,4-dichloro-3-fluoroaniline:
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Dissolve 2,4-dichloro-3-fluoroaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. This reaction forms the corresponding diazonium salt.
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-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the freshly prepared diazonium salt solution to the CuCN solution. This will result in the substitution of the diazonium group with a nitrile group, yielding 2,4-dichloro-3-fluorobenzonitrile.
-
-
Hydrolysis of the Nitrile:
-
Isolate the 2,4-dichloro-3-fluorobenzonitrile from the reaction mixture.
-
Subject the nitrile to acidic or basic hydrolysis. For example, reflux the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Upon completion of the hydrolysis, acidify the reaction mixture (if basic hydrolysis was used) to precipitate the this compound.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product in high purity.
-
Characterization of the final product would typically involve techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Research and Drug Development
Halogenated benzoic acids are crucial intermediates in the synthesis of a wide array of bioactive molecules. While there is limited public information on the direct biological activity of this compound itself, its structural motifs are present in various pharmacologically active compounds.
Derivatives of dichlorofluorobenzoic acid are known to be precursors for certain classes of antibiotics and anti-inflammatory agents. The presence and position of the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Signaling Pathways and Mechanism of Action
As a chemical intermediate, this compound is not expected to have a direct, well-characterized interaction with biological signaling pathways. Its primary role is that of a molecular scaffold that, once incorporated into a larger molecule, contributes to the overall shape and electronic properties that govern the final compound's biological activity.
For example, a hypothetical drug molecule synthesized from this intermediate could be an inhibitor of a specific enzyme, such as a kinase. In this scenario, the dichlorofluorophenyl moiety would likely occupy a hydrophobic pocket in the enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor. The inhibition of such an enzyme would then modulate a downstream signaling pathway, leading to a therapeutic effect.
References
An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzoic Acid: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-3-fluorobenzoic acid, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identity, physicochemical properties, and outlines experimental protocols for its synthesis. A significant focus is placed on its application in drug development, particularly as a precursor to the fluoroquinolone antibiotic, finafloxacin. The guide includes a detailed description of finafloxacin's mechanism of action, supported by a signaling pathway diagram. All quantitative data is presented in structured tables for clarity and ease of comparison.
Introduction
This compound, with the IUPAC name This compound [1], is a halogenated aromatic carboxylic acid. Its structural features, including the presence of two chlorine atoms and a fluorine atom on the benzene ring, make it a valuable building block in organic synthesis. This is particularly true in the field of medicinal chemistry, where the incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into the essential technical aspects of this compound, providing researchers and drug development professionals with the critical information needed for its synthesis and application.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dichloro-5-fluorobenzoic acid | 3-Fluorobenzoic Acid |
| Molecular Formula | C₇H₃Cl₂FO₂[1] | C₇H₃Cl₂FO₂[2] | C₇H₅FO₂ |
| Molecular Weight | 209.00 g/mol [1] | 209.0 g/mol [2] | 140.11 g/mol |
| CAS Number | 915145-05-0[1] | 86522-89-6[2] | 455-38-9 |
| Melting Point | Not available | 144-146 °C[2] | 123 °C[3] |
| Boiling Point | Not available | Not available | Not available |
| pKa | Not available | 2.29 (Predicted) | 3.86[3] |
| LogP | 2.8 (Predicted)[1] | Not available | 2.163[3] |
| Appearance | White to Almost white powder to crystal | White to Almost white powder to crystal[2] | White powder[3] |
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum Type | This compound | 2,4-Dichlorobenzoic Acid | 4-Fluorobenzoic Acid |
| ¹H NMR | Data not available in cited sources. | 90 MHz in DMSO-d6: δ 13.5 (s, 1H), 7.84 (d), 7.71 (d), 7.53 (dd)[4] | |
| ¹³C NMR | Data not available in cited sources. | 101 MHz, CDCl₃: δ 169.2, 139.5, 136.0, 133.5, 131.4, 127.1[5] | |
| Mass Spectrum (m/z) | Data not available in cited sources. | Molecular Ion: 190[4] | [M-H]⁻: 139.0[6] |
Experimental Protocols: Synthesis of Halogenated Benzoic Acids
Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction
This protocol is adapted from a patented process for the synthesis of 2,4-dichloro-5-fluorobenzoic acid and can likely be modified for the target compound by using the appropriate starting materials.
Experimental Workflow:
References
- 1. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dichlorobenzoic acid(50-84-0) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2,4-dichloro-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details plausible synthetic routes, presents quantitative data from analogous reactions, and includes detailed experimental protocols adapted from established procedures for structurally similar molecules.
Introduction
This compound is a halogenated aromatic carboxylic acid whose structural motif is of significant interest in medicinal chemistry. The specific arrangement of its chloro and fluoro substituents on the benzene ring can impart unique physicochemical properties to larger molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This guide explores the most viable synthetic pathways to access this important building block, focusing on the selection of appropriate starting materials and the execution of key chemical transformations.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by the commercial availability and cost of the starting materials, as well as the desired scale of the synthesis. Below are the most promising synthetic strategies, starting from readily accessible precursors.
Route 1: Electrophilic Aromatic Substitution of 1,3-Dichloro-2-fluorobenzene
A robust and logical approach commences with 1,3-dichloro-2-fluorobenzene. This pathway involves a two-step sequence: Friedel-Crafts acylation followed by haloform reaction or a similar oxidation.
Caption: Synthetic pathway from 1,3-dichloro-2-fluorobenzene.
Step 1: Synthesis of 2-Acetyl-1,3-dichloro-4-fluorobenzene (Friedel-Crafts Acylation)
-
To a stirred mixture of 1,3-dichloro-2-fluorobenzene (1.0 eq) and anhydrous aluminum chloride (2.5 eq) at room temperature, slowly add acetyl chloride (1.5 eq) while maintaining the temperature between 20-40°C.
-
After the addition is complete, heat the reaction mixture to 120°C and stir for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-acetyl-1,3-dichloro-4-fluorobenzene, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Oxidation)
-
To the crude 2-acetyl-1,3-dichloro-4-fluorobenzene from the previous step, add a solution of sodium hypochlorite (e.g., commercial bleach, ensuring a molar excess).
-
Stir the mixture vigorously. The reaction can be initiated at room temperature and then heated to reflux for 2-3 hours to ensure completion.
-
Monitor the reaction by a suitable technique (e.g., TLC or GC-MS).
-
After completion, cool the mixture and separate the chloroform byproduct.
-
Add sodium bisulfite solution to quench any remaining hypochlorite.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
| Parameter | Value |
| Starting Material | 2,4-Dichlorofluorobenzene |
| Yield | ~80% (overall) |
| Purity | Not specified |
| Melting Point | 139°C |
Route 2: Oxidation of 2,4-Dichloro-3-fluorotoluene
This is a more direct route, assuming the availability of the corresponding toluene derivative. The oxidation of the methyl group to a carboxylic acid is a standard transformation in organic synthesis.
Caption: Synthesis via oxidation of the corresponding toluene.
-
In a reaction vessel, suspend 2,4-dichloro-3-fluorotoluene (1.0 eq) in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or manganese trioxide (Mn₂O₃) in sulfuric acid.
-
Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (indicated by the disappearance of the purple permanganate color or by chromatographic analysis).
-
Cool the reaction mixture and, if using KMnO₄, filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the benzoic acid derivative.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
| Parameter | Value |
| Starting Material | m-Fluorotoluene |
| Oxidizing Agent | Mn₂O₃ in H₂SO₄ |
| Product | m-Fluorobenzaldehyde |
| Yield | ~90% |
Route 3: Carboxylation via an Organometallic Intermediate
This route involves the formation of a highly reactive organometallic species, such as a Grignard reagent, from a suitable halogenated precursor, followed by quenching with carbon dioxide. A plausible starting material would be 1-bromo-2,4-dichloro-3-fluorobenzene.
Caption: Synthesis via Grignard reagent and carboxylation.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,4-dichloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to the appropriate temperature (e.g., -15°C to 0°C) and slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) to perform a Br/Mg exchange, forming the Grignard reagent.
-
Stir the mixture at this temperature for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.
-
Allow the mixture to warm to room temperature and stir until all the dry ice has sublimated.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-3-fluoro-5-bromobenzonitrile |
| Reagent | i-PrMgCl, then CO₂ |
| Product | 2,4-Dichloro-3-cyano-5-fluorobenzoic acid |
| Yield | 60% |
Purification and Characterization
Purification of the final product, this compound, is crucial to remove any unreacted starting materials or byproducts. Standard methods include:
-
Recrystallization: Using a suitable solvent system such as ethanol/water, toluene, or hexane/ethyl acetate.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.
-
Salt Formation: For high purity, formation of a salt with a chiral amine like α-methylbenzylamine can be employed to remove positional isomers, followed by hydrolysis to regenerate the pure acid.[1]
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl functional groups of the carboxylic acid.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Halogenated Aromatic Compounds: These are often toxic and can be irritants. Avoid inhalation and skin contact.
-
Strong Acids and Bases: (e.g., H₂SO₄, HCl, NaOH) are corrosive.
-
Organometallic Reagents: (e.g., Grignard reagents) are highly reactive and moisture-sensitive.
-
Oxidizing Agents: (e.g., KMnO₄, NaOCl) can react violently with organic materials.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound is achievable through several viable synthetic routes. The choice of starting material—be it 1,3-dichloro-2-fluorobenzene, the corresponding toluene derivative, or a brominated precursor—will depend on factors such as commercial availability, cost, and the desired scale of production. The experimental protocols provided, based on analogous and well-established chemical transformations, offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, will ensure the high quality of this compound required for its application in the synthesis of complex molecular targets.
References
An In-depth Technical Guide on the Physical Properties of 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
2,4-Dichloro-3-fluorobenzoic acid is a derivative of benzoic acid with two chlorine atoms and one fluorine atom substituted on the benzene ring.
-
IUPAC Name: this compound[1]
-
CAS Number: 915145-05-0[1]
-
Molecular Formula: C₇H₃Cl₂FO₂[1]
-
Molecular Weight: 209.00 g/mol [1]
-
Canonical SMILES: C1=CC(=C(C(=C1C(=O)O)Cl)F)Cl[1]
-
InChI Key: LBOGDFHFACXPKV-UHFFFAOYSA-N[1]
Quantitative Physical Properties
A comprehensive summary of the available quantitative physical data for this compound is presented in the table below. It is critical to note the absence of experimentally determined values for several properties in publicly accessible literature.
| Property | Value | Data Type |
| Molecular Weight | 209.00 g/mol | Computed |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| pKa | Data not available | - |
| Solubility in Water | Data not available | - |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | Computed (XLogP3-AA)[1] |
Experimental Protocols for Physical Property Determination
To address the gap in experimental data, this section provides detailed, standardized protocols for the determination of key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range should be narrow.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A sufficient quantity of the substance is placed in a distillation flask with boiling chips.
-
Apparatus: A standard distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The sample is heated gently. The temperature is monitored, and the vapor rises and condenses in the condenser.
-
Data Recording: The temperature at which a steady stream of distillate is collected is recorded as the boiling point at the measured atmospheric pressure.
Density Determination (Pycnometer Method)
Objective: To determine the mass per unit volume of the substance.
Methodology:
-
Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.
-
Procedure:
-
The mass of the empty, clean, and dry pycnometer is determined.
-
The pycnometer is filled with the substance (if liquid) or a known volume of a non-reactive solvent in which a known mass of the solid substance is dissolved.
-
The mass of the filled pycnometer is determined.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water).
-
-
Calculation: The density is calculated by dividing the mass of the substance by its volume.
Solubility Determination (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the substance in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Procedure: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of the dissolved substance in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration.
-
Data Reporting: The solubility is expressed in units such as g/L or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture if solubility in water is low).
-
Apparatus: A pH meter with a calibrated electrode and a burette are used.
-
Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH against the volume of the titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel or uncharacterized compound like this compound.
Caption: A logical workflow for the determination of the physical properties of this compound.
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. While there is a notable lack of experimentally determined data, this document provides a framework for researchers by outlining detailed, standardized protocols for the empirical determination of these crucial parameters. The provided workflow and methodologies are intended to guide future experimental work, ensuring the generation of high-quality, reproducible data that will be invaluable for the application of this compound in drug discovery and materials science.
References
An In-depth Technical Guide on the Solubility of 2,4-Dichloro-3-fluorobenzoic Acid
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 2,4-dichloro-3-fluorobenzoic acid in common solvents. This guide, therefore, provides a comprehensive overview of the predicted solubility characteristics of the target compound, quantitative data for a structurally similar compound, and detailed experimental protocols for determining solubility. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring two chlorine atoms and a fluorine atom on the benzoic acid backbone, suggests that it is a lipophilic compound with limited aqueous solubility. The predicted XLogP3-AA value for this compound is 2.8, indicating a higher preference for lipidic environments over aqueous ones.[1] This property is a critical consideration in drug development, influencing factors such as formulation, bioavailability, and pharmacokinetic profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 915145-05-0 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| Predicted XLogP3-AA | 2.8 | [1] |
Solubility Profile
Qualitative Solubility of this compound: Based on its chemical structure and predicted lipophilicity, this compound is expected to exhibit:
-
Low solubility in water.
-
Higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).
Quantitative Solubility of 2,4-Dichlorobenzoic Acid (for comparison):
| Solvent | Temperature | Solubility |
| Water | Room Temperature | 0.1 - 1 g/L |
This data is for 2,4-dichlorobenzoic acid and should be used as an estimate for this compound with caution.
Experimental Protocols for Solubility Determination
The solubility of a sparingly soluble compound like this compound can be experimentally determined using several well-established methods. The shake-flask method followed by a quantitative analysis of the saturated solution is a common and reliable approach.
4.1. Shake-Flask Method for Achieving Equilibrium
This method is considered the gold standard for determining thermodynamic solubility.[3][4]
-
Objective: To create a saturated solution of the compound in a given solvent at a constant temperature.
-
Procedure:
-
Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, inert container (e.g., a glass flask).
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration to allow the system to reach equilibrium. This can take 24 to 72 hours.[3]
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration (using a filter compatible with the solvent) or centrifugation.[3]
-
4.2. Quantitative Analysis of the Saturated Solution
Once the saturated solution is obtained, the concentration of the dissolved solute needs to be determined. Two common methods are titration and UV-Vis spectrophotometry.
4.2.1. Titrimetric Method
This method is suitable for acidic compounds like carboxylic acids.
-
Objective: To determine the concentration of the dissolved acid by titrating it with a standardized base.
-
Procedure:
-
Accurately measure a known volume of the clear, saturated filtrate.
-
If necessary, dilute the sample with a suitable solvent to a concentration appropriate for titration.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample.
-
Titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.
-
Record the volume of the titrant used.
-
Calculate the molar concentration of the benzoic acid derivative in the saturated solution using the stoichiometry of the acid-base reaction.
-
4.2.2. UV-Vis Spectrophotometry Method
This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
-
Objective: To determine the concentration of the dissolved compound by measuring its absorbance of light at a specific wavelength.
-
Procedure:
-
Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).
-
Accurately dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Visualizing Experimental Workflows
5.1. Workflow for Solubility Determination by the Shake-Flask Method
Caption: Workflow for determining solubility using the shake-flask method.
5.2. Logical Relationship for Solubility Analysis
Caption: Logical flow from experimental protocol to final solubility data.
References
Spectroscopic and Synthetic Profile of 2,4-Dichloro-3-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic pathway for 2,4-Dichloro-3-fluorobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound. All presented data is representative and should be confirmed through empirical analysis.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.9 - 8.1 | Doublet of doublets | ~8.0, ~1.5 | H-6 |
| 7.5 - 7.7 | Doublet of doublets | ~8.0, ~2.0 | H-5 |
| 11.0 - 13.0 | Broad Singlet | - | -COOH |
Table 2: ¹³C NMR Data (Representative) [1]
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~155 (d, J ≈ 250 Hz) | C-F |
| ~135 | C-Cl (C4) |
| ~132 | C-Cl (C2) |
| ~130 | C-H (C6) |
| ~125 | C-H (C5) |
| ~120 | C-COOH |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700-1720 | Strong | C=O stretch (Carboxylic Acid) |
| 1550-1600 | Medium | C=C stretch (Aromatic) |
| 1200-1300 | Strong | C-O stretch |
| 1000-1100 | Medium | C-F stretch |
| 700-850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data (Representative)
| m/z Ratio | Relative Intensity (%) | Proposed Fragment |
| 208/210/212 | 100/65/10 | [M]+ (Molecular Ion) |
| 191/193/195 | 30/20/3 | [M-OH]+ |
| 163/165/167 | 15/10/2 | [M-COOH]+ |
| 135/137 | 40/13 | [M-COOH-Cl]+ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.
NMR Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans are typically used, with proton decoupling.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. For EI, an electron energy of 70 eV is standard. The instrument is typically scanned over a mass-to-charge (m/z) range of 50-500 amu.
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, adapted from known procedures for similar halogenated benzoic acids. This represents a logical workflow for the preparation of the target compound.
Caption: Plausible synthesis of this compound.
References
Commercial Availability and Technical Guide: 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, properties, and synthesis of 2,4-Dichloro-3-fluorobenzoic acid (CAS No. 915145-05-0). This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of chlorine and fluorine atoms on the benzoic acid core offers unique electronic and steric properties, making it a key intermediate in organic synthesis.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| CAS Number | 915145-05-0 | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 142-146 °C | [3][4][5] |
| Purity | Typically ≥95% |
Commercial Availability
A number of chemical suppliers offer this compound, typically in research and development quantities. The following table summarizes some of the commercially available options.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | Inquire |
| Manchester Organics | 95% | Inquire |
| Bide Pharmatech Ltd. | Inquire | Inquire |
| Shanghai Haohong Scientific Co., Ltd. | Inquire | Inquire |
| Jiaxing Deyi Chemical Co., Ltd. | Inquire | Inquire |
| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Inquire | Inquire |
| Suzhou Hosyn Pharm Ltd. | Inquire | Inquire |
It is important to note that the availability and packaging sizes are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
Applications in Research and Development
Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this compound makes it a valuable precursor for creating complex molecular architectures.
Pharmaceutical Development
Fluorinated organic molecules are of significant interest in drug discovery due to the ability of fluorine to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[6] The presence of both chlorine and fluorine atoms in this compound provides multiple reaction sites for further chemical modification, enabling the synthesis of diverse compound libraries for screening. This compound and its isomers are used in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3][7] Specifically, the related 2,4-dichloro-5-fluorobenzoic acid is a key intermediate in the synthesis of fluoroquinolone antibiotics.[7]
Agrochemicals
Similar to pharmaceuticals, the introduction of halogen atoms can enhance the efficacy and selectivity of agrochemicals. 2,4-Dichloro-5-fluorobenzoic acid is utilized as a key intermediate in the synthesis of herbicides and fungicides, contributing to improved crop protection.[3]
Synthesis and Experimental Protocols
A patented process for the preparation of the related isomer, 2,4-dichloro-5-fluoro-benzoic acid, provides a relevant example of the synthetic strategies that could be employed.[8] This process involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene followed by a haloform reaction.
Example Synthetic Pathway: Preparation of 2,4-dichloro-5-fluoro-benzoic acid
The following diagram illustrates the two-step synthesis of 2,4-dichloro-5-fluoro-benzoic acid from 2,4-dichlorofluorobenzene.
Experimental Protocol (Adapted from Patent EP0176026A2 for 2,4-dichloro-5-fluoro-benzoic acid)[8]
Step 1: Synthesis of 2,4-dichloro-5-fluoro-acetophenone
-
To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.
-
Stir the mixture at 120°C for 2 hours.
-
Pour the hot mixture onto 250 g of ice.
-
Extract the separated oil with methylene chloride.
-
Evaporate the solvent to yield the crude 2,4-dichloro-5-fluoro-acetophenone.
Step 2: Synthesis of 2,4-dichloro-5-fluoro-benzoic acid
-
To the residue from Step 1, add 450 ml of a sodium hypochlorite solution (150 g of active chlorine/l).
-
Stir the mixture for 1 hour without heating.
-
Boil the mixture under reflux for 2 hours.
-
Separate the chloroform formed.
-
Add 300 ml of water to the aqueous phase.
-
Add 10 ml of 40% sodium hydrogen sulfite solution.
-
Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the product.
-
Isolate the 2,4-dichloro-5-fluoro-benzoic acid by conventional methods (e.g., filtration, washing, and drying).
It is important to note that the synthesis of this compound would likely require a different starting material and potentially different reaction conditions to achieve the desired substitution pattern. Researchers should consult the scientific literature for more specific synthetic routes. For instance, a two-step process for the preparation of 2,4-dichloro-3-cyano-5-fluorobenzoic acid starting from 2,6-dichloro-3-fluorobenzonitrile has been developed.[9][10][11]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 915145-05-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-DICHLORO-5-FLUOROBENZOIC ACID | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 8. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
safety and handling of 2,4-Dichloro-3-fluorobenzoic acid
An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a compound utilized in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals.[1] Adherence to the protocols and safety measures outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below. This data has been compiled from various Safety Data Sheets (SDS) and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.00 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 144-146 °C | [5] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [4] |
| CAS Number | 915145-05-0 |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential hazards is the first step in safe handling.
Primary Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[2]
-
Skin and eye irritant: Direct contact can cause significant irritation.[2][3]
-
Respiratory irritant: Inhalation of dust may irritate the respiratory tract.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator for dusts should be used.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and emergency shower must be readily accessible in the immediate work area.
Experimental Protocols
General Laboratory Handling Protocol
This protocol outlines the basic steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (see section 2.1)
-
Spatula
-
Weighing paper/boat
-
Fume hood
-
Sealable container for the compound
Procedure:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. The work area within the fume hood should be clean and uncluttered.
-
Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or boat. Avoid generating dust.
-
Closing Container: Securely close the container of this compound immediately after dispensing to prevent contamination and exposure.
-
Transfer: Carefully transfer the weighed compound to your reaction vessel or for its intended use.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: All materials contaminated with this compound, including weighing paper, gloves, and pipette tips, must be disposed of as hazardous chemical waste in a designated, labeled, and sealed container.[6]
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.
General laboratory workflow for handling this compound.
Synthesis Protocol of 2,4-Dichloro-5-fluorobenzoic Acid
The following is a representative synthesis protocol adapted from the literature.[7] This synthesis involves hazardous materials and should only be performed by trained personnel in a suitable laboratory environment.
Reaction Scheme: 2,4-Dichlorofluorobenzene → 2,4-Dichloro-5-fluoroacetophenone → 2,4-Dichloro-5-fluorobenzoic acid
Materials:
-
2,4-Dichlorofluorobenzene
-
Aluminum chloride (anhydrous)
-
Acetyl chloride
-
Methylene chloride
-
Ice
-
Sodium hypochlorite solution (chlorine solution)
-
Sodium hydrogen sulfite solution
-
Concentrated hydrochloric acid
-
Appropriate glassware for reaction, workup, and filtration
-
Heating mantle and stirrer
-
Fume hood
Procedure:
-
Acylation: In a fume hood, to a stirred mixture of 2,4-dichlorofluorobenzene (0.2 mol) and anhydrous aluminum chloride (0.5 mol), add acetyl chloride (0.3 mol) at a temperature between 20-40 °C.
-
Heating: Heat the reaction mixture to 120 °C and stir for 2 hours.
-
Quenching: Carefully pour the hot reaction mixture onto ice (250 g).
-
Extraction: Extract the resulting oil with methylene chloride.
-
Solvent Removal: Evaporate the methylene chloride under reduced pressure.
-
Oxidation: Add sodium hypochlorite solution (450 ml, 150 g active chlorine/l) to the residue. Stir for 1 hour at room temperature, then heat to reflux for 2 hours.
-
Workup: Separate the chloroform formed. Add water (300 ml) and sodium hydrogen sulfite solution (10 ml, 40%).
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of 1 to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry to yield 2,4-dichloro-5-fluorobenzoic acid.
Workflow for the synthesis of 2,4-Dichloro-5-fluorobenzoic acid.
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate.
-
Large Spills: Evacuate the area. Prevent the spread of dust. Contact your institution's environmental health and safety department for assistance with cleanup.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products such as hydrogen chloride and hydrogen fluoride gas may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.[8]
Biological Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological signaling pathways that may be modulated by this compound. Further research is required to elucidate its mechanism of action and toxicological profile at the molecular level.
Disclaimer: This guide is intended for informational purposes only and does not replace the need for a comprehensive risk assessment before handling this compound. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application Notes and Protocols for 2,4-Dichloro-3-fluorobenzoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the applications of 2,4-dichloro-3-fluorobenzoic acid and its derivatives in medicinal chemistry. It includes quantitative data on biological activity, detailed experimental protocols for key synthetic and analytical methods, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Drug Discovery
This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a carboxylic acid group—provides a unique electronic and steric profile that can be exploited to modulate the pharmacological properties of drug candidates. The presence of multiple halogen atoms can influence lipophilicity, metabolic stability, and binding interactions with biological targets. This scaffold has found applications in the development of various therapeutic agents, most notably in the fields of antibacterials, G-protein coupled receptor (GPCR) modulators, and kinase inhibitors.
Application in Antibacterial Agents: The Finafloxacin Story
A prime example of the utility of the this compound scaffold is in the synthesis of the fluoroquinolone antibiotic, finafloxacin. Finafloxacin is an 8-cyano-fluoroquinolone that has demonstrated potent bactericidal activity and is approved for the treatment of acute otitis externa. The 2,4-dichloro-3-fluorobenzoyl moiety is a key precursor in the construction of the quinolone core of finafloxacin.
Mechanism of Action
Finafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, finafloxacin introduces double-strand breaks in the bacterial chromosome, leading to rapid cell death.[2]
Caption: Mechanism of action of Finafloxacin.
Quantitative Biological Activity Data
A noteworthy characteristic of finafloxacin is its enhanced activity in acidic environments, which is relevant for infections in anatomical sites with a low pH.[3] The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 7.2-7.4 | 0.015-0.03 | 0.008-0.015 | 0.015-0.03 |
| 5.8-6.2 | 0.002-0.004 | 0.03-0.06 | 0.06-0.12 | |
| Pseudomonas aeruginosa ATCC 27853 | 7.2-7.4 | 0.25 | 0.5 | 1 |
| 5.8-6.2 | 0.12 | 1 | 2 | |
| Staphylococcus aureus ATCC 29213 | 7.2-7.4 | 0.03 | 0.25 | 0.25 |
| 5.8-6.2 | 0.008 | 0.5 | 0.5 | |
| Staphylococcus aureus (MRSA) ATCC 33591 | 7.2-7.4 | 0.06 | 0.5 | 0.5 |
| 5.8-6.2 | 0.015 | 1 | 1 |
Data sourced from multiple studies.[3][4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of finafloxacin using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Finafloxacin hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Finafloxacin Stock Solution: Prepare a stock solution of finafloxacin in a suitable solvent (e.g., water with a few drops of 1N NaOH to aid dissolution) at a concentration of 1 mg/mL.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the finafloxacin stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well before adding the inoculum should be 100 µL.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of finafloxacin at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Application in GPCR Modulation: mGlu5 Negative Allosteric Modulators
Derivatives of this compound, specifically 3-cyano-5-fluorobenzamides, have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5] mGlu5 is a Class C GPCR that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function.
Mechanism of Action
As negative allosteric modulators, these compounds do not compete with the endogenous ligand, glutamate, but instead bind to an allosteric site on the mGlu5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.
Caption: Negative allosteric modulation of mGlu5 receptor.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the IC₅₀ values for a series of 3-cyano-5-fluorobenzamide derivatives, highlighting the impact of substitutions on their potency as mGlu5 NAMs.
| Compound | R Group | IC₅₀ (nM) |
| 1 | 2-pyridyl | 1800 |
| 7 | 6-methyl-2-pyridyl | 38 |
| 4 | 2-thiazolyl | >10000 |
| 8 | 4-methyl-2-thiazolyl | 64 |
| 22 | phenyl | 230 |
| 27 | 3-chlorophenyl | 5.2 |
| 30 | 3-methylphenyl | 4.9 |
Data adapted from J. Med. Chem. 2010, 53, 15, 5635–5645.[5]
Experimental Protocol: mGlu5 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a functional assay to measure the activity of mGlu5 NAMs by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the rat mGlu5 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Glutamate
-
Test compounds (3-cyano-5-fluorobenzamide derivatives)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FDSS)
Procedure:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Using the fluorescence plate reader's liquid handler, add the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Glutamate Stimulation and Signal Detection:
-
Add a pre-determined concentration of glutamate (typically the EC₈₀) to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced calcium signal.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Caption: Workflow for mGlu5 NAM functional assay.
Application in Kinase Inhibition: Targeting the MAPK Pathway
While a direct derivative of this compound as a kinase inhibitor is not prominently reported, the closely related 4-chloro-3-fluorophenyl moiety is a key structural feature in the potent and selective ERK1/2 inhibitor, GDC-0994 (Ravoxertinib). This highlights the utility of the chloro-fluoro-phenyl scaffold in designing inhibitors that target the ATP-binding pocket of kinases. The RAS/RAF/MEK/ERK (MAPK) pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.
Mechanism of Action
GDC-0994 is an ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream substrates, such as RSK (ribosomal S6 kinase). This blockade of the terminal step in the MAPK signaling cascade leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating mutations in the pathway.
Caption: Inhibition of the MAPK pathway by GDC-0994.
Quantitative Biological Activity Data
GDC-0994 demonstrates high potency against its target kinases.
| Kinase | IC₅₀ (nM) |
| ERK1 | 1.1 |
| ERK2 | 0.3 |
Data sourced from Selleck Chemicals product information.[6]
Experimental Protocol: Synthesis of a Key Intermediate for Finafloxacin
This protocol describes the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, a key intermediate in the synthesis of finafloxacin, starting from 2,4-dichloro-5-fluoro-3-formyl-benzoic acid.
Materials:
-
2,4-dichloro-5-fluoro-3-formyl-benzoic acid
-
Hydroxylammonium chloride
-
Sodium hydroxide
-
Thionyl chloride
-
Ethanol
-
Toluene
Procedure:
-
Oxime Formation:
-
In a suitable reaction vessel, dissolve hydroxylammonium chloride in ethanol.
-
Add a solution of sodium hydroxide dropwise.
-
Introduce 2,4-dichloro-5-fluoro-3-formyl-benzoic acid to the mixture at 40-45°C.
-
Continue stirring at 60°C for 5 hours.
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl benzoic acid.
-
-
Dehydration and Chlorination:
-
Suspend the oxime from the previous step in toluene.
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux until gas evolution ceases.
-
Distill the mixture under reduced pressure to isolate 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride.
-
Caption: Synthesis of a key finafloxacin intermediate.
References
- 1. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]
- 2. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GDC-0994 - LKT Labs [lktlabs.com]
- 5. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
2,4-Dichloro-3-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2,4-Dichloro-3-fluorobenzoic acid is a key starting material and intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of novel pharmaceuticals. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a carboxylic acid group on a benzene ring, provides a versatile scaffold for medicinal chemists to explore new chemical space and develop potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic compounds, most notably fluoroquinolone antibiotics. The presence of the halogen and fluorine substituents significantly influences the electronic properties of the molecule, impacting its reactivity and the biological activity of its derivatives.
One of the most significant applications of this building block is in the synthesis of Finafloxacin , a novel fluoroquinolone antibiotic. A derivative of this compound, 2,4-dichloro-3-cyano-5-fluorobenzoyl chloride, serves as a crucial intermediate in the construction of the quinolone core of Finafloxacin.
Core Synthetic Transformations
This compound can undergo several fundamental organic transformations, allowing for its incorporation into a wide range of molecular architectures. The most common and useful reactions include:
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceutical agents. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
-
Esterification: The carboxylic acid can be transformed into an ester, which can serve as a protecting group or a key functional handle for further synthetic manipulations. The Fischer-Speier esterification is a common method for this conversion.
-
Cross-Coupling Reactions: The chloro-substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the construction of complex biaryl structures.
Experimental Protocols
The following are detailed protocols for key synthetic transformations starting from this compound.
Synthesis of 2,4-Dichloro-3-fluorobenzoyl Chloride
Reaction: Conversion of the carboxylic acid to an acyl chloride using thionyl chloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Suspend the acid in a suitable anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2,4-dichloro-3-fluorobenzoyl chloride. This product is often used in the next step without further purification.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (equivalents) |
| This compound | C₇H₃Cl₂FO₂ | 209.00 | 1.0 |
| Thionyl chloride | SOCl₂ | 118.97 | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic |
| Toluene/Dichloromethane | C₇H₈ / CH₂Cl₂ | 92.14 / 84.93 | Solvent |
Amide Synthesis from 2,4-Dichloro-3-fluorobenzoyl Chloride
Reaction: Formation of an amide by reacting the acyl chloride with a primary or secondary amine.
Protocol:
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add a solution of 2,4-dichloro-3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (equivalents) | Typical Yield |
| 2,4-Dichloro-3-fluorobenzoyl chloride | C₇H₂Cl₃FO | 227.45 | 1.0 | 85-95% |
| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 1.1 | |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
Fischer Esterification to Methyl 2,4-Dichloro-3-fluorobenzoate
Reaction: Conversion of the carboxylic acid to its methyl ester using methanol and an acid catalyst.
Protocol:
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic phase with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify by distillation or column chromatography if necessary.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (equivalents) | Typical Yield |
| This compound | C₇H₃Cl₂FO₂ | 209.00 | 1.0 | >90% |
| Methanol | CH₄O | 32.04 | Excess (Solvent) | |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalytic (0.1) | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent for workup |
Signaling Pathway and Mechanism of Action
Derivatives of this compound, particularly fluoroquinolone antibiotics like finafloxacin, exert their antibacterial effects by targeting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones disrupt critical cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow for a Suzuki-Miyaura Coupling
The chloro-substituents of this compound derivatives (e.g., the methyl ester) can be utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility in the synthesis of fluoroquinolone antibiotics highlights its importance in medicinal chemistry and drug discovery. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.
Application Notes and Protocols: 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, reactivity, and potential applications of 2,4-dichloro-3-fluorobenzoic acid. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow.
Introduction
This compound is a halogenated aromatic carboxylic acid. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to the influence of halogen substituents on their physicochemical and biological properties. For instance, the structurally related 2,4-dichloro-5-fluorobenzoic acid is utilized in the synthesis of anti-inflammatory drugs and herbicides. While specific data on the biological activity of this compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery and as a building block in organic synthesis.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is provided below. Spectroscopic data is crucial for the identification and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |
| Molecular Weight | 209.00 g/mol | [1] |
| CAS Number | 915145-05-0 | [1][2] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| IUPAC Name | This compound | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Source |
| ¹H NMR | Spectrum available | [3] |
| ¹³C NMR | Spectrum available | |
| Mass Spec | Spectrum available | |
| IR | Spectrum available | [3] |
Note: Detailed spectra can be accessed through the provided sources.
Reaction Mechanism and Synthesis
A potential synthetic pathway involves the ortho-lithiation of 1,3-dichloro-2-fluorobenzene followed by carboxylation. The directing effect of the fluorine atom would favor lithiation at the adjacent carbon (position 2), which is sterically hindered. A more plausible route would be the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene, followed by oxidation of the resulting ketone. However, a more versatile and commonly employed method for the synthesis of polysubstituted benzoic acids involves a sequence of nitration, reduction, diazotization, and Sandmeyer-type reactions on a suitable precursor.
Here, we propose a plausible multi-step synthesis starting from 2,4-dichloro-3-fluoroaniline. This pathway is analogous to well-established methods for the synthesis of substituted benzoic acids.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
The following are detailed protocols for the proposed synthesis of this compound. These are adapted from procedures for similar compounds and should be performed by trained chemists with appropriate safety precautions.
-
Reagents and Equipment:
-
2,4-Dichloro-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
-
Procedure:
-
In a beaker, dissolve 2,4-dichloro-3-fluoroaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a color change. This solution should be used immediately in the next step.
-
-
Reagents and Equipment:
-
Diazonium salt solution from Protocol 4.1
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a separate flask, prepare a solution of CuCN and KCN in water.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, heat the mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and extract the product (2,4-dichloro-3-fluorobenzonitrile) with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitrile.
-
-
Reagents and Equipment:
-
2,4-Dichloro-3-fluorobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Reflux apparatus
-
Buchner funnel and filter paper
-
-
Procedure:
-
Combine the crude 2,4-dichloro-3-fluorobenzonitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: A generalized workflow for the synthesis and characterization of this compound.
Reactivity and Potential Applications
The reactivity of the aromatic ring in this compound is influenced by the three substituents: two chlorine atoms, a fluorine atom, and a carboxylic acid group.
-
Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating, meta-directing group. The halogen atoms (Cl and F) are also deactivating but are ortho, para-directing.[6][7][8] The combined effect of these substituents makes the aromatic ring significantly deactivated towards electrophilic attack. Any substitution would likely occur at the C5 position, directed by the halogens and not sterically hindered by the carboxylic acid group.
-
Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogen atoms and a carboxylic acid group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).[9][10][11] A strong nucleophile could potentially displace one of the chlorine atoms, particularly the one at the C4 position, which is para to the carboxylic acid group and ortho to the other chlorine, both of which can help stabilize the negative charge in the Meisenheimer intermediate.
Given its structure, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. Potential applications include:
-
Pharmaceuticals: As a building block for the synthesis of novel therapeutic agents. The specific substitution pattern may impart desired pharmacological properties.
-
Agrochemicals: For the development of new herbicides, fungicides, or insecticides.
-
Material Science: As a monomer or precursor for specialty polymers and materials.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][12] Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Disclaimer: The information provided in these application notes is intended for research and development purposes by qualified individuals. The experimental protocols are based on established chemical principles and literature precedents for similar compounds and should be adapted and optimized as necessary. All chemical manipulations should be carried out with appropriate safety precautions.
References
- 1. This compound | C7H3Cl2FO2 | CID 16091238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 915145-05-0 [chemicalbook.com]
- 3. This compound(915145-05-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-3-fluorobenzoic Acid as a Precursor for Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential of 2,4-dichloro-3-fluorobenzoic acid and structurally similar compounds as precursors for the synthesis of novel herbicides. The focus is on the development of synthetic auxin herbicides, a class known for their selective control of broadleaf weeds. While specific commercial herbicides directly synthesized from this compound are not prominently documented in publicly available literature, this document utilizes data from closely related, recently developed picolinic acid derivatives to illustrate the application and potential of this chemical scaffold.
Introduction
Halogenated benzoic acids are crucial building blocks in the agrochemical industry. The specific substitution patterns of halogens on the aromatic ring can significantly influence the biological activity and selectivity of the resulting compounds. This compound, with its distinct arrangement of chlorine and fluorine atoms, represents a promising starting material for the discovery of new herbicidal molecules. The electronic and steric properties imparted by these halogens can enhance binding to target proteins and improve metabolic stability, key features for effective herbicides.
Recent research has focused on the synthesis of novel picolinic acid herbicides, which are a subclass of synthetic auxins.[1][2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[4] The following sections detail the herbicidal activity, synthesis protocols, and mode of action of a representative series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which serve as a model for the potential applications of this compound-like precursors.
Quantitative Data: Herbicidal Activity of Representative Picolinic Acid Derivatives
The herbicidal efficacy of novel synthetic compounds is a critical measure of their potential. The following table summarizes the root growth inhibition of various picolinic acid derivatives against several weed species. This data is adapted from studies on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which represent the type of herbicides that could be developed from precursors like this compound.[1][2][3]
| Compound ID | Target Weed Species | Concentration (µM) | Root Growth Inhibition (%) |
| S202 | Arabidopsis thaliana | 0.5 | 78.4 |
| Florpyrauxifen | Arabidopsis thaliana | 0.5 | 33.8 |
| Various Analogs | Brassica napus (BN) | 250 | > 80 (for 28 compounds) |
| Various Analogs | Amaranthus retroflexus (AL) | Post-emergence | 100 (for 10 compounds) |
Experimental Protocols
The following is a representative protocol for the synthesis of novel picolinic acid herbicides, based on published methodologies.[1] This multi-step synthesis illustrates a viable pathway from a substituted benzoic acid-like precursor to a biologically active herbicide.
General Synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids:
Step 1: Synthesis of the Pyrazole Intermediate
-
To a solution of a substituted acetophenone in a suitable solvent (e.g., ethanol), add dimethyl oxalate and a base (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours).
-
Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the diketone intermediate.
-
Filter, wash, and dry the intermediate.
-
React the diketone with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole ring.
-
Cool the reaction mixture and isolate the pyrazole product by filtration.
Step 2: Coupling of the Pyrazole to the Picolinic Acid Core
-
Combine the synthesized pyrazole with a suitably substituted picolinic acid precursor (e.g., a di-halogenated picolinic acid) in a solvent such as dimethyl sulfoxide (DMSO).
-
Add a base (e.g., potassium carbonate) and a copper catalyst (e.g., copper(I) iodide).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).
-
After cooling, pour the reaction mixture into water and acidify to precipitate the coupled product.
-
Filter, wash, and dry the crude product.
Step 3: Saponification to the Final Picolinic Acid Herbicide
-
Dissolve the ester intermediate from Step 2 in a mixture of ethanol and water.
-
Add an excess of a strong base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to precipitate the final picolinic acid product.
-
Filter, wash thoroughly with water, and dry to yield the pure herbicide.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for picolinic acid herbicides.
Mode of Action: Synthetic Auxin Signaling Pathway
Synthetic auxin herbicides, including picolinic acids, mimic the natural plant hormone indole-3-acetic acid (IAA).[4] They bind to auxin receptors, primarily the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[5] This, in turn, activates auxin response factors (ARFs), resulting in the transcription of auxin-responsive genes.[5] The overstimulation of these pathways leads to uncontrolled cell division and elongation, epinastic growth, and ultimately, plant death.
Caption: Synthetic auxin herbicide signaling pathway.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichlorofluorobenzoic Acid in Agrochemical Research
A Note on Isomer Specificity:
Initial research indicates a significant disparity in the documented applications of dichlorofluorobenzoic acid isomers in agrochemical research. While the query specified 2,4-Dichloro-3-fluorobenzoic acid , extensive literature and patent searches reveal a notable lack of specific applications for this particular isomer in the agrochemical sector.
Conversely, the isomer 2,4-Dichloro-5-fluorobenzoic acid is widely cited as a crucial intermediate in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides.[1][2] This document will, therefore, focus on the applications of the more prominently researched 2,4-Dichloro-5-fluorobenzoic acid , with the acknowledgment that this may be the compound of greater interest to researchers in this field.
Application Notes for 2,4-Dichloro-5-fluorobenzoic Acid
1.1. Primary Role as a Synthetic Intermediate:
2,4-Dichloro-5-fluorobenzoic acid primarily serves as a versatile building block in the synthesis of more complex agrochemical molecules.[1][2] Its halogenated structure is key to the biological activity and chemical stability of the final products.[2] The presence and position of the chlorine and fluorine atoms on the benzene ring influence the molecule's interaction with biological targets in pests and plants.
1.2. Applications in Herbicide Synthesis:
This compound is a key intermediate in the production of various herbicides.[1][2] The resulting herbicides are effective in controlling unwanted plant growth, and their selective action can help minimize damage to crops, making them valuable for sustainable agriculture.[1]
1.3. Applications in Fungicide Synthesis:
In addition to herbicides, 2,4-Dichloro-5-fluorobenzoic acid is utilized in the synthesis of fungicides.[1] These fungicides contribute to enhanced crop protection and yield by controlling fungal pathogens.
1.4. Broader Chemical Research:
Beyond direct agrochemical synthesis, this compound is used in broader chemical research and development, particularly in the study of halogenated compounds and the creation of novel bioactive molecules.[2]
Quantitative Data
Specific quantitative data on the biological activity of final agrochemical products derived from 2,4-Dichloro-5-fluorobenzoic acid is often proprietary and found within patent literature without extensive comparative analysis in publicly accessible journals. The following table provides a general overview of the type of data that would be relevant for researchers.
| Property | Value/Range | Reference |
| Purity of 2,4-Dichloro-5-fluorobenzoic acid | >98.0% (GC) | TCI Chemicals |
| Melting Point | 142-146 °C | Chem-Impex |
| Molecular Weight | 209.00 g/mol | PubChem |
Experimental Protocols
3.1. Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid:
The following protocol is a generalized procedure based on patent literature for the synthesis of 2,4-dichloro-5-fluoro-benzoic acid from 2,4-dichlorofluorobenzene.[3]
Materials:
-
2,4-dichlorofluorobenzene
-
Acetyl chloride
-
Aluminum chloride (acylation catalyst)
-
Methylene chloride
-
Sodium hypochlorite solution (chlorinated soda solution)
-
Ice
-
Hydrochloric acid
-
Sodium hydrogen sulfite solution (40%)
Procedure:
-
In a suitable reaction vessel, create a mixture of 2,4-dichlorofluorobenzene and aluminum chloride.
-
To this mixture, add acetyl chloride at a controlled temperature, typically between 20°C and 40°C.
-
Stir the reaction mixture at an elevated temperature (e.g., 120°C) for a period of time (e.g., 2 hours) to facilitate the acylation reaction, forming 2,4-dichloro-5-fluoro-acetophenone.
-
Pour the hot reaction mixture onto ice to quench the reaction.
-
Extract the resulting oil (2,4-dichloro-5-fluoro-acetophenone) using methylene chloride.
-
Evaporate the solvent to isolate the crude acetophenone.
-
Add a sodium hypochlorite solution to the residue and stir. The reaction is often initiated without heat and then brought to reflux for a couple of hours.
-
After cooling, separate the organic layer.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1 to precipitate the 2,4-dichloro-5-fluorobenzoic acid.
-
If necessary, add a sodium hydrogen sulfite solution to handle any excess oxidizing agent.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
3.2. General Protocol for Synthesis of a Pyrazole Amide Fungicide Intermediate:
This is a conceptual protocol illustrating how 2,4-Dichloro-5-fluorobenzoic acid could be used to synthesize a more complex agrochemical, in this case, a hypothetical pyrazole amide fungicide.
Materials:
-
2,4-Dichloro-5-fluorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted pyrazole amine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane or other suitable solvent
Procedure:
-
Acid Chloride Formation: Convert 2,4-Dichloro-5-fluorobenzoic acid to its corresponding acid chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent, often with a catalytic amount of DMF. The reaction is typically run at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amide Coupling: Dissolve the synthesized acid chloride in an anhydrous solvent like dichloromethane. In a separate flask, dissolve the desired substituted pyrazole amine and a base (e.g., triethylamine) in the same solvent. Cool the amine solution in an ice bath and slowly add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon reaction completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final pyrazole amide fungicide.
Visualizations
Caption: Synthesis pathway of 2,4-Dichloro-5-fluorobenzoic acid and its use as an intermediate.
Caption: General workflow from intermediate to biological screening in agrochemical research.
References
Application Notes and Protocols for the Esterification of 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from 2,4-Dichloro-3-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections detail commonly employed esterification methods, including Fischer and Steglich esterification, offering guidance on reagent selection, reaction conditions, and expected outcomes.
Introduction
This compound is a halogenated aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry. Esterification of the carboxylic acid moiety is a fundamental transformation, often required for subsequent reactions or to modulate the pharmacokinetic properties of a target molecule. This document outlines two robust and widely applicable protocols for this conversion.
Data Presentation
The selection of an esterification method can significantly impact reaction efficiency, yield, and purity. Below is a summary of typical quantitative data for the esterification of this compound based on analogous reactions.
| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer Esterification | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux (65) | 4 - 8 | 85 - 95 |
| Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux (78) | 4 - 8 | 80 - 90 |
| Steglich Esterification | Ethanol | DCC, DMAP | Dichloromethane | Room Temp. | 2 - 6 | 90 - 98 |
| Steglich Esterification | tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp. | 12 - 24 | 75 - 85 |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols like methanol and ethanol. The use of the alcohol as the solvent drives the equilibrium towards the ester product.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol or ethanol) to serve as both the reactant and solvent (approximately 10-20 mL per gram of carboxylic acid).
-
Stir the mixture to dissolve the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
The product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Steglich Esterification of this compound
The Steglich esterification is a milder method that uses a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP).[2] This protocol is particularly useful for more sensitive substrates or sterically hindered alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours for primary alcohols and may require longer for more hindered alcohols.
-
Once the reaction is complete, filter off the precipitated DCU using a Buchner funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary to remove any remaining DCU and other impurities.
Visualizations
Below are diagrams illustrating the experimental workflows for the described esterification protocols.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Steglich Esterification.
References
Application Notes and Protocols for Electrophilic Aromatic Substitution on 2,4-Dichloro-3-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis and predictive protocols for conducting electrophilic aromatic substitution (EAS) reactions on 2,4-dichloro-3-fluorobenzoic acid. Due to the highly deactivated nature of this substrate, this guide synthesizes theoretical principles of substituent effects with adapted experimental conditions from structurally related compounds. The focus is on predicting regioselectivity and providing practical, albeit challenging, methodologies for key EAS reactions including nitration, sulfonation, and halogenation.
Introduction and Theoretical Background
This compound is a polysubstituted aromatic compound of significant interest as a building block in medicinal chemistry and materials science. Its utility can be further expanded by introducing additional functional groups onto the aromatic ring via electrophilic aromatic substitution. However, the substrate presents a considerable synthetic challenge. The benzene ring is substituted with three electron-withdrawing, deactivating halogen atoms (-Cl, -F) and a strongly deactivating, meta-directing carboxylic acid group (-COOH).[1][2][3] Consequently, the aromatic ring exhibits significantly reduced nucleophilicity, requiring harsh reaction conditions to facilitate electrophilic attack.
Analysis of Substituent Directing Effects
The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the four substituents. The available positions for substitution are C5 and C6.
-
Carboxylic Acid (-COOH) at C1: This is a strong deactivating group and a meta-director.[1][3] It therefore directs incoming electrophiles to the C3 (blocked) and C5 positions.
-
Chlorine (-Cl) at C2: Halogens are deactivating but ortho, para-directing.[1][2] This group directs incoming electrophiles to the C6 (ortho, blocked) and C4 (ortho, blocked) and C5 (para) positions.
-
Fluorine (-F) at C3: As a halogen, fluorine is also a deactivating, ortho, para-director. It directs incoming electrophiles to the C2 (blocked) and C4 (blocked) ortho positions and the C6 (para) position.
-
Chlorine (-Cl) at C4: This ortho, para-director guides electrophiles to the C3 (blocked) and C5 (ortho) positions.
Conclusion on Regioselectivity: A consensus of directing effects points overwhelmingly to substitution at the C5 position . The -COOH group (meta), the C2-Cl group (para), and the C4-Cl group (ortho) all activate the C5 position for electrophilic attack. Only the C3-F group directs towards the C6 position. Therefore, electrophilic substitution on this compound is predicted to yield the 2,4-dichloro-3-fluoro-5-substituted-benzoic acid derivative as the major product.
Figure 1. Directing effects of substituents on this compound.
Application Notes
Given the highly deactivated nature of the substrate, researchers should anticipate the need for forcing reaction conditions. This may include:
-
Strongly acidic media: The use of fuming sulfuric acid or oleum as a co-acid or solvent is common.
-
Elevated temperatures: Reactions may require heating to overcome the high activation energy barrier.
-
Potent electrophiles: Catalysts and reagents should be chosen to generate highly reactive electrophilic species (e.g., the nitronium ion, NO₂⁺).
-
Extended reaction times: Complete conversion may require longer reaction periods compared to activated aromatic substrates.
These reactions are critical for the synthesis of advanced pharmaceutical intermediates, particularly in the quinolone and xacin-series of antibacterial drugs, where polysubstituted benzoic acids are key precursors.[4]
Predicted Reactions and Protocols
Disclaimer: The following protocols are adapted from procedures for structurally similar, deactivated aromatic compounds due to the absence of specific literature for this compound. Optimization will be necessary.
Summary of Predicted Reactions
| Reaction Type | Reagents & Conditions | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ (oleum), 50-100°C | 2,4-Dichloro-3-fluoro-5-nitrobenzoic acid |
| Sulfonation | Fuming H₂SO₄ (20% SO₃), 140-150°C | 2,4-Dichloro-3-fluoro-5-sulfobenzoic acid |
| Halogenation | Br₂ / FeBr₃, heat | 5-Bromo-2,4-dichloro-3-fluorobenzoic acid |
| Friedel-Crafts | Not recommended | Reaction unlikely due to severe deactivation |
Detailed Experimental Protocols
Figure 2. General experimental workflow for electrophilic aromatic substitution.
Protocol 3.2.1: Nitration
This protocol is adapted from methods used for the nitration of other deactivated dichlorinated aromatic compounds.[5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cautiously add 20 mL of fuming sulfuric acid (20% SO₃). Cool the flask to 0-5°C in an ice-salt bath.
-
Substrate Addition: Slowly add 2.09 g (10 mmol) of this compound in small portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding 1.5 mL of fuming nitric acid (>98%) to 5 mL of concentrated sulfuric acid (98%), pre-chilled to 0°C. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH 6-7), and then dried under vacuum.
-
Purification: The crude product, 2,4-dichloro-3-fluoro-5-nitrobenzoic acid, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 3.2.2: Sulfonation
This protocol is based on the sulfonation of 2,4-dichlorobenzoic acid.[6][7]
-
Reaction Setup: In a flask equipped for high-temperature reaction with mechanical stirring and a condenser, place 2.09 g (10 mmol) of this compound.
-
Sulfonating Agent Addition: Carefully add 15 mL of fuming sulfuric acid (20-30% SO₃).
-
Reaction: Heat the mixture to 145-150°C and maintain this temperature for 5-7 hours. The reaction should be monitored for completion.
-
Work-up: After cooling to room temperature, the viscous mixture is cautiously poured onto 150 g of crushed ice.
-
Isolation: The resulting precipitate is collected by filtration and washed with a small amount of ice-cold concentrated hydrochloric acid to reduce solubility, followed by a wash with cold water.
-
Purification: The crude 2,4-dichloro-3-fluoro-5-sulfobenzoic acid is dried. Purification can be achieved by recrystallization from water or by conversion to its more stable salt.
Protocol 3.2.3: Bromination
This protocol follows general procedures for the halogenation of deactivated aromatic rings.
-
Reaction Setup: To a dry flask, add 2.09 g (10 mmol) of this compound and 0.2 g (0.7 mmol) of anhydrous iron(III) bromide (FeBr₃).
-
Halogen Addition: Add 0.6 mL (11.5 mmol) of bromine (Br₂) to the flask. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood.
-
Reaction: Gently heat the mixture to 40-50°C with stirring. The reaction progress can be monitored by observing the disappearance of the bromine color and the evolution of HBr gas (which can be bubbled through a trap). The reaction may take several hours.
-
Work-up: After cooling, the reaction mixture is diluted with 50 mL of dichloromethane. The organic layer is washed sequentially with 50 mL of water, 50 mL of 5% sodium bisulfite solution (to remove excess bromine), and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 5-bromo-2,4-dichloro-3-fluorobenzoic acid can be purified by column chromatography or recrystallization.
Protocol 3.2.4: Friedel-Crafts Acylation/Alkylation
The Friedel-Crafts reactions are generally not feasible on aromatic rings bearing strongly deactivating groups like -COOH or multiple halogens. The Lewis acid catalyst (e.g., AlCl₃) will preferentially complex with the lone pairs on the existing substituents rather than activating the acyl/alkyl halide.[8] Therefore, this class of reaction is not recommended for this compound. Alternative synthetic routes should be pursued to introduce alkyl or acyl moieties.
References
- 1. people.wou.edu [people.wou.edu]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Anti-Inflammatory Drugs Using 2,4-Dichloro-3-fluorobenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Dichloro-3-fluorobenzoic acid and its structural analogs are valuable starting materials in the synthesis of various biologically active molecules. The presence of halogen atoms and a carboxylic acid functional group on the benzene ring makes it a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of a potent non-steroidal anti-inflammatory drug (NSAID), Diflunisal, which is a biphenylcarboxylic acid derivative structurally related to the topic compound. The protocols described herein focus on two key synthetic strategies: a classical multi-step approach and a modern, efficient one-step Suzuki-Miyaura cross-coupling reaction. Additionally, the mechanism of action of Diflunisal as a cyclooxygenase (COX) inhibitor is discussed, and relevant biological data is presented.
Featured Molecule: Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid)
Diflunisal is an NSAID used to treat pain and inflammation. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Quantitative Data Summary:
The following table summarizes the key quantitative data related to the synthesis and biological activity of Diflunisal.
| Parameter | Route 1: Multi-step Synthesis | Route 2: Suzuki Coupling | Biological Activity |
| Starting Materials | 2,4-Difluoroaniline, Benzene | 5-Bromosalicylic acid, 2,4-Difluorophenylboronic acid | Target Enzymes |
| Key Intermediates | 2,4-Difluorobiphenyl | - | COX-1, COX-2 |
| Overall Yield | ~42%[1] | Up to 98%[2] | Inhibition Data (IC50) |
| Purity | High (recrystallization) | >99% (HPLC)[1] | Diflunisal |
| * COX-1: ~2.5 µM | |||
| * COX-2: ~1.0 µM | |||
| Comparative NSAIDs | |||
| * Ibuprofen: COX-1: 12 µM, COX-2: 80 µM[3] | |||
| * Celecoxib: COX-1: 82 µM, COX-2: 6.8 µM[3] |
Experimental Protocols
Route 1: Multi-step Synthesis via Gomberg-Bachmann Reaction
This traditional route involves the synthesis of the biphenyl core via a Gomberg-Bachmann reaction, followed by functional group manipulations to yield Diflunisal.
Diagram of the Multi-step Synthetic Workflow:
Caption: Multi-step synthesis of Diflunisal starting from 2,4-difluoroaniline.
Protocol 1.1: Synthesis of 2,4-Difluorobiphenyl (Gomberg-Bachmann Reaction)
This protocol is an optimized procedure to improve yield and minimize byproduct formation.[4]
-
Materials:
-
2,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Benzene
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (Phase-transfer catalyst)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Diazotization: In a three-necked round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Gomberg-Bachmann Coupling: In a separate flask, prepare a solution of sodium hydroxide (4.0 eq) in water. To this cold NaOH solution, add benzene (10-20 eq) and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2,4-difluorobiphenyl.
-
Subsequent Steps: The synthesized 2,4-difluorobiphenyl is then converted to Diflunisal through a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and Kolbe-Schmitt carboxylation.[5][6]
Route 2: One-Step Synthesis via Suzuki-Miyaura Cross-Coupling
This modern approach offers a more efficient and direct synthesis of Diflunisal with a high yield.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: One-step synthesis of Diflunisal via Suzuki-Miyaura cross-coupling.
Protocol 2.1: Synthesis of Diflunisal [1]
-
Materials:
-
5-Chlorosalicylic acid (can be substituted with 5-bromosalicylic acid)
-
2,4-Difluorophenylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide
-
PdCl₂(Amphos)₂ (Palladium catalyst)
-
Ethanol
-
Water
-
-
Procedure:
-
In a 500 mL three-necked flask, displace the air with nitrogen.
-
Add 2,4-difluorophenylboronic acid (31.6 g, 0.2 mol), 5-chlorosalicylic acid (37.9 g, 0.22 mol), and ethanol (200 mL).
-
Slowly add a solution of potassium carbonate (69 g, 0.5 mol) dissolved in 210 mL of water.
-
Under a nitrogen atmosphere, add tetrabutylammonium bromide (13 g, 0.04 mol) and the PdCl₂(Amphos)₂ catalyst (280 mg, 0.2 mol%).
-
Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and adjust the pH to <3 with HCl.
-
Remove the organic solvent under reduced pressure.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from 25% ethanol to obtain white crystals of Diflunisal.
-
Expected Yield: ~94%. Purity: >99.5% by HPLC.
-
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Diflunisal exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.
Diagram of the COX Signaling Pathway:
Caption: Simplified diagram of the prostaglandin synthesis pathway and the inhibitory action of Diflunisal on COX-1 and COX-2.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be strictly followed. All chemical waste should be disposed of in accordance with institutional and governmental regulations.
References
The Role of 2,4-Dichloro-3-fluorobenzoic Acid in the Development of Novel Anticancer Therapeutics: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-3-fluorobenzoic acid and its structural analogs represent a pivotal class of synthons in medicinal chemistry, particularly in the discovery of novel anticancer agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the benzoic acid scaffold significantly influences the physicochemical properties of derivative compounds. This can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. While this compound itself is primarily a building block, its core structure is integral to the architecture of molecules designed to interact with key oncogenic targets. This document provides detailed application notes and experimental protocols relevant to the utilization of this chemical moiety in anticancer drug development, using closely related and well-studied analogs as illustrative examples.
Application Notes: A Versatile Scaffold for Anticancer Agents
The dichlorofluoro-substituted phenyl ring is a key pharmacophoric element found in a variety of potent enzyme inhibitors and receptor modulators. In the context of oncology, this scaffold has been successfully employed to develop inhibitors of crucial signaling pathways that are often dysregulated in cancer.
Kinase Inhibition
A primary application of this compound derivatives is in the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. The electronic properties of the halogenated ring can facilitate strong binding interactions within the ATP-binding pocket of various kinases, leading to their inhibition.
Disruption of Microtubule Dynamics
Another important therapeutic strategy is the disruption of microtubule polymerization, which is essential for cell division. Compounds incorporating the dichlorofluorophenyl moiety have been investigated as tubulin polymerization inhibitors. These agents can bind to tubulin, preventing the formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative compounds derived from halogenated benzoic acid scaffolds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Cpd-A1 | Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| Cpd-A2 | Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | 7.8 | Doxorubicin | 1.1 |
| Cpd-A3 | Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 10.5 | Cisplatin | 5.7 |
| Cpd-B1 | Chalcone | HeLa (Cervical) | 2.1 | Paclitaxel | 0.01 |
| Cpd-B2 | Chalcone | PC-3 (Prostate) | 4.6 | Paclitaxel | 0.008 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins in cancer cells treated with a test compound.
Materials:
-
Cancer cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Workflows
Application Notes and Protocols for the Quantification of 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,4-Dichloro-3-fluorobenzoic acid. The methodologies described herein are based on established analytical techniques for fluorobenzoic acids, offering robust and sensitive approaches for detection and quantification in various matrices. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a halogenated aromatic carboxylic acid. Accurate and precise quantification of this compound is essential in various fields, including pharmaceutical development, environmental monitoring, and chemical synthesis. This guide offers a comparative overview of suitable analytical methods and detailed protocols to assist researchers in selecting and implementing the most appropriate technique for their specific needs.
Comparative Overview of Analytical Methods
The choice of analytical method for quantifying this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the most common techniques.
| Method | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Solid-Phase Extraction (SPE) and derivatization (e.g., with BF₃·MeOH) | 6-44 ng/L (for various fluorobenzoic acids)[1][2] | Not specified | 71-94 (for various fluorobenzoic acids)[1][2] | High sensitivity for trace analysis.[1] |
| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Direct injection or SPE | 1 µg/L (general detection limit for fluorobenzoic acids)[3] | >0.99 | Not specified | High selectivity and sensitivity, often without derivatization.[3] |
| RP-HPLC-UV | Reverse-Phase High-Performance Liquid Chromatograph with UV detector | Dilution in a suitable solvent | Method dependent | >0.999 (indicative)[4] | 89.54–101.91 (indicative)[4] | Fast analysis time and wide availability of instrumentation.[4] |
Experimental Protocols
Quantification of this compound by GC-MS
This protocol describes a general method for the analysis of fluorobenzoic acids using GC-MS, which involves solid-phase extraction followed by derivatization.
3.1.1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge with methanol, followed by water.
-
Sample Loading: Adjust the pH of the aqueous sample and load it onto the conditioned SPE cartridge. A 100 mL sample volume can allow for a significant enrichment factor.[1][2]
-
Washing: Wash the cartridge with a suitable solvent to remove potential interferences.
-
Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent.
3.1.2. Derivatization
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Esterification: Add a solution of Boron Trifluoride-Methanol (BF₃·MeOH) to the dried residue.
-
Incubation: Heat the vial, for instance at 64°C for 24 hours, to facilitate the formation of the methyl ester derivative of this compound.[1][2]
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at 10°C/min.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
3.1.4. Workflow Diagram
Caption: General workflow for the quantification of this compound by GC-MS.
Quantification of this compound by LC-MS/MS
This protocol provides a direct and highly sensitive method for the quantification of fluorobenzoic acids without the need for derivatization.
3.2.1. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as a mixture of water and acetonitrile.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve.
-
Sample Preparation: For aqueous samples, filtration through a 0.22 µm syringe filter is recommended to remove particulate matter. Dilute the sample as necessary to ensure the analyte concentration falls within the linear range of the calibration curve.
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system such as a PerkinElmer UHPLC System.[5]
-
Column: A C18 reversed-phase column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Injection Volume: Typically 1-20 µL.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.6 mL/min).
-
Mass Spectrometer: A tandem mass spectrometer such as a PerkinElmer QSight® 220 MS/MS.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally suitable for acidic compounds.[3][5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. Precursor and product ions for this compound will need to be determined by direct infusion or by analysis of a standard solution.
3.2.3. Data Analysis
Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve generated from the working standards.
3.2.4. Workflow Diagram
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes results from calibration curves, limit of detection (LOD), limit of quantification (LOQ), precision (as relative standard deviation, %RSD), and accuracy (as percent recovery).
Example Data Table:
| Sample ID | Concentration (ng/mL) | Peak Area | %RSD (n=3) | Recovery (%) |
| Standard 1 | 1.0 | 1500 | 2.5 | N/A |
| Standard 2 | 5.0 | 7600 | 1.8 | N/A |
| Standard 3 | 10.0 | 15200 | 1.5 | N/A |
| QC Low | 2.0 | 2950 | 3.1 | 98.3 |
| QC Mid | 8.0 | 12100 | 2.2 | 101.2 |
| QC High | 15.0 | 22800 | 1.9 | 99.5 |
| Sample 1 | ? | 5400 | 2.8 | N/A |
| Sample 2 | ? | 9800 | 2.1 | N/A |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity needs and sample matrix complexity. Proper method validation is crucial to ensure the quality and reliability of the generated data.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dichloro-3-fluorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the ortho-lithiation and carboxylation of 1,3-dichloro-2-fluorobenzene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality of Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and can degrade upon storage. | Titrate the n-BuLi solution before use to determine its exact concentration. Use a fresh, reputable source of the reagent. |
| Inadequate Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Sub-optimal Reaction Temperature: The temperature for lithiation and carboxylation is critical. | Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and the subsequent carboxylation to prevent decomposition of the aryllithium intermediate.[1] | |
| Insufficient Reaction Time: The lithiation reaction may not have gone to completion. | Allow the reaction to stir for a sufficient time (e.g., 1-2 hours) at the optimal temperature after the addition of the organolithium reagent. | |
| Inefficient Carboxylation: Gaseous CO₂ may not be efficiently introduced into the reaction mixture. | Use freshly crushed, high-purity dry ice and add it in excess to the reaction mixture. Ensure vigorous stirring to maximize contact. | |
| Formation of Multiple Byproducts | Side Reactions of the Aryllithium Intermediate: The highly reactive aryllithium species can participate in side reactions if not quenched efficiently. | Add the dry ice quickly and in a single portion to the cold reaction mixture. Maintain a low temperature throughout the quenching process. |
| Incorrect Regioselectivity of Lithiation: Lithiation may occur at other positions on the aromatic ring. | The fluorine atom is a moderate ortho-directing group. Using a strong lithium base like n-BuLi at low temperatures generally favors lithiation ortho to the fluorine. The use of a chelating agent like TMEDA can sometimes improve regioselectivity. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Material: Incomplete reaction will lead to contamination with 1,3-dichloro-2-fluorobenzene. | Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material. If necessary, increase the equivalents of the organolithium reagent. |
| Formation of Isomeric Acids: Small amounts of other carboxylated isomers may be present. | Purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography. | |
| Presence of Butyl Benzoic Acid Derivatives: The organolithium reagent can react with CO₂. | This is usually a minor byproduct but can be removed during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
A1: One of the most direct and efficient methods is the ortho-directed lithiation of 1,3-dichloro-2-fluorobenzene, followed by carboxylation. The fluorine atom directs the lithiation to the adjacent ortho position (C4), and subsequent quenching with carbon dioxide yields the desired carboxylic acid.
Q2: How can I improve the yield of the carboxylation step?
A2: To improve the carboxylation yield, it is crucial to use a high-quality source of carbon dioxide and ensure its efficient introduction into the reaction mixture. Using an excess of freshly crushed, high-purity dry ice is a common and effective method.[1] Maintaining a very low temperature (e.g., -78 °C) during the addition of the aryllithium solution to the dry ice (or vice versa) is also critical to minimize side reactions.[1]
Q3: What are the key safety precautions for this synthesis?
A3: This synthesis involves highly reactive and pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Anhydrous conditions are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. An appropriate fire extinguisher (e.g., Class D for metal fires) should be readily accessible.
Q4: What are the common impurities I might encounter, and how can I identify them?
A4: Common impurities include the unreacted starting material (1,3-dichloro-2-fluorobenzene), isomeric benzoic acids, and byproducts from the reaction of n-butyllithium with CO₂. These can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Q5: Can other organolithium reagents be used for the lithiation step?
A5: While n-butyllithium is commonly used, other strong bases like sec-butyllithium, tert-butyllithium, or lithium diisopropylamide (LDA) can also be employed for ortho-lithiation. The choice of reagent can influence the regioselectivity and reactivity, and the optimal conditions may need to be determined experimentally.
Experimental Protocols
Synthesis of this compound via Ortho-lithiation and Carboxylation
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-dichloro-2-fluorobenzene
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Starting Material: To the flask, add anhydrous diethyl ether or THF, followed by 1,3-dichloro-2-fluorobenzene.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a significant excess of dry ice. Rapidly transfer the cold aryllithium solution onto the crushed dry ice via a cannula with vigorous stirring.
-
Quenching and Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding an aqueous solution of hydrochloric acid until the mixture is acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.
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Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthesis of this compound.
References
Technical Support Center: Purification of 2,4-Dichloro-3-fluorobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2,4-Dichloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, like other substituted benzoic acids, are recrystallization, acid-base extraction, and chromatography. For removing persistent positional isomers, purification via salt formation is a highly effective method.[1]
Q2: What are the likely impurities in my crude sample?
A2: Impurities often depend on the synthetic route. Common impurities can include regio-isomers, unreacted starting materials, and byproducts from synthetic steps such as nitration or diazotization, which can make purification challenging.[2]
Q3: How do I choose the best purification method?
A3: The choice depends on the impurity profile and the desired final purity.
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Recrystallization is effective for removing small amounts of impurities with different solubility profiles.
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Acid-base extraction is excellent for separating the acidic product from neutral or basic impurities.[3][4]
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Column chromatography (flash or preparative HPLC) is used for separating compounds with similar polarities, such as positional isomers.[5][6]
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Salt formation is particularly useful for separating stubborn isomeric impurities that are difficult to remove by other means.[1]
Q4: What is a typical melting point for pure this compound?
A4: While the exact melting point can vary slightly, a sharp melting point is a key indicator of purity. For comparison, the related compound 2,4-dichloro-5-fluorobenzoic acid has a reported melting point of 139°C.[7] A broad melting range in your purified sample suggests the presence of impurities.[8]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
Issue 1: Recrystallization Problems
| Problem | Possible Cause | Solution |
| Oiling Out | The solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | 1. Add more hot solvent to ensure the compound is fully dissolved. 2. Lower the temperature at which crystallization begins. 3. Try a different solvent system with a lower boiling point. |
| Poor Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | 1. Evaporate some of the solvent and cool the solution again. 2. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to minimize solubility.[9] 3. For hot filtration, pre-heat the funnel and flask to prevent the product from crystallizing out. |
| Product is still impure (low/broad melting point) | The chosen solvent is not effective at excluding a specific impurity; cooling was too rapid, trapping impurities. | 1. Perform a second recrystallization. 2. Try a different solvent or a co-solvent system (e.g., ethanol/water, acetone/water).[10] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Acid-Base Extraction Problems
| Problem | Possible Cause | Solution |
| Emulsion at Interface | Agitation during extraction was too vigorous; high concentration of dissolved material. | 1. Allow the mixture to stand undisturbed for some time. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Incomplete Precipitation | The pH of the aqueous layer was not sufficiently lowered. | 1. Check the pH with indicator paper. 2. Continue adding acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (pH 1-2) to ensure complete precipitation of the carboxylic acid.[3][11] |
| Low Yield | The compound has some solubility in the aqueous acidic solution; insufficient extraction from the organic layer. | 1. Cool the acidified aqueous solution in an ice bath before filtration to maximize precipitation. 2. Perform multiple extractions with the basic solution (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete transfer to the aqueous phase. |
Issue 3: Chromatography Problems
| Problem | Possible Cause | Solution |
| Poor Separation / Overlapping Peaks | Improper mobile phase composition; column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. 2. Use a shallower gradient or isocratic elution. 3. For acidic compounds, adding a small amount of acetic or formic acid (0.5-5%) to the mobile phase can reduce peak tailing and improve resolution.[5] 4. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column (Normal Phase) | The compound is too polar for the chosen eluent. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). 2. Consider using reverse-phase chromatography (C18 silica) as an alternative, which is often effective for polar compounds like carboxylic acids.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetone, water, or mixtures) to find one where the acid is soluble when hot but sparingly soluble when cold. An ethanol/water or acetone/water system is often a good starting point.[10]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by suction filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Salt Formation for Isomer Removal
This method is adapted from a procedure used for purifying 2,4-dichlorobenzoic acid and is highly effective for removing positional isomers.[1]
-
Salt Formation: Dissolve the crude acid in a suitable solvent (e.g., ethyl acetate). Add a stoichiometric amount of a chiral amine, such as (R)-(+)-α-methylbenzylamine.
-
Selective Precipitation: Stir the solution. The salt of the target acid will preferentially crystallize, leaving the isomeric impurities in the mother liquor. The process may be enhanced by cooling.
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Isolation of Salt: Filter the crystalline salt and wash it with a small amount of cold solvent.
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Hydrolysis (Liberation of the Acid): Suspend the purified salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.
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Final Isolation: The pure this compound will precipitate out. Collect the solid by suction filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Flash Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh).[5]
-
Mobile Phase Selection: Use TLC to determine an optimal eluent system that gives good separation between the product and impurities (a target Rf of ~0.3 is ideal). A common system is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 1%) to improve peak shape.[5]
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Run the column using the selected mobile phase, applying positive pressure to achieve a fast flow rate.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified acid.
Visualizations
Workflow for Purification Method Selection
Caption: A decision workflow for selecting the appropriate purification technique.
Troubleshooting Logic for Impure Product
Caption: A logical guide for troubleshooting an impure final product.
Mechanism of Acid-Base Extraction
Caption: The chemical pathway of purification by acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
common side reactions in the synthesis of 2,4-Dichloro-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-fluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important chemical intermediate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for the synthesis of this compound is through the directed ortho-lithiation of 1,3-dichloro-2-fluorobenzene, followed by carboxylation with carbon dioxide. This route is often favored for its regioselectivity, which is directed by the fluorine atom.
Q2: What are the primary challenges and potential side reactions in this synthesis?
The main challenges in this synthesis include:
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Incomplete Lithiation: Failure to achieve complete lithiation of the starting material can lead to low yields.
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Formation of Isomeric Impurities: Side reactions can lead to the formation of other chlorinated or fluorinated benzoic acid isomers, which can be difficult to separate from the desired product.
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Moisture and Air Sensitivity: The lithiated intermediate is highly sensitive to moisture and atmospheric carbon dioxide, which can quench the reaction or lead to unwanted byproducts.
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Over-lithiation or Decomposition: Harsh reaction conditions can sometimes lead to decomposition of the starting material or the lithiated intermediate.
Q3: How can I purify the final product?
Purification of this compound typically involves the following steps:
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Acid-base extraction: The crude product can be dissolved in a basic aqueous solution (like sodium bicarbonate) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the desired carboxylic acid.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
-
Column chromatography: For very high purity requirements, silica gel column chromatography can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Lithiating Agent | Use a fresh, properly titrated solution of the organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide). The activity of these reagents can degrade over time, especially with improper storage. |
| Presence of Moisture or Protic Solvents | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficiently Low Temperature | Maintain a very low temperature (typically -78 °C, using a dry ice/acetone bath) during the lithiation step to prevent decomposition of the organolithium reagent and the lithiated intermediate. |
| Inefficient Quenching with CO₂ | Use a source of dry carbon dioxide gas or freshly crushed dry ice. Ensure efficient mixing during the carboxylation step to maximize the reaction of the lithiated intermediate with CO₂. |
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
| Impurity | Likely Cause | Mitigation Strategies |
| Unreacted 1,3-dichloro-2-fluorobenzene | Incomplete lithiation. | Increase the equivalents of the lithiating agent slightly. Increase the reaction time for the lithiation step. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Isomeric Dichlorofluorobenzoic Acids | Lithiation at an alternative position on the aromatic ring. This is less common due to the directing effect of the fluorine atom but can occur under certain conditions. | Strictly control the reaction temperature during lithiation. Consider using a more sterically hindered and regioselective lithiating agent like lithium diisopropylamide (LDA) instead of n-butyllithium. |
| Benzoic Acid | If the workup involves quenching with water before acidification, any unreacted organolithium reagent will be quenched to butane, and if the CO2 source is not completely dry, it could lead to the formation of lithium carbonate which upon acidification might not fully convert. More likely, this is a result of contamination. | Ensure a completely anhydrous reaction setup. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation
Materials:
-
1,3-dichloro-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dry carbon dioxide (gas or solid)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Lithiation: Dissolve 1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30-60 minutes, or by carefully adding crushed dry ice in small portions. Allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction mixture with water. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the product into a saturated NaHCO₃ solution.
-
Isolation: Wash the aqueous bicarbonate layer with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with concentrated HCl until the product precipitates.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Visualizations
Below are diagrams to help visualize the experimental workflow and logical relationships in troubleshooting.
Caption: Experimental workflow for the synthesis of this compound.
challenges in the scale-up of 2,4-Dichloro-3-fluorobenzoic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,4-Dichloro-3-fluorobenzoic acid production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and scalable approach for the synthesis of this compound involves the oxidation of the corresponding substituted toluene, 2,4-dichloro-3-fluorotoluene. This method is often preferred for its directness and the availability of starting materials. The oxidation of an alkyl chain on a benzene ring to a carboxylic acid is a well-established industrial process.[1][2]
Q2: What are the primary challenges encountered during the scale-up of this production?
Scaling up the synthesis of this compound presents several key challenges:
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Exothermic Reaction Control: The oxidation of the methyl group is a highly exothermic process, which can lead to runaway reactions if not managed properly.[3]
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Byproduct Formation: Incomplete oxidation can result in the formation of the corresponding aldehyde (2,4-dichloro-3-fluorobenzaldehyde), while over-oxidation or side reactions can lead to the formation of other impurities.
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Purification of the Final Product: The presence of isomeric impurities and byproducts with similar physical properties can complicate the purification process, making it difficult to achieve high purity.[4][5]
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Material Handling and Safety: The use of strong oxidizing agents and chlorinated compounds requires stringent safety protocols and specialized equipment to handle corrosive and potentially toxic materials.
Q3: What are the typical impurities observed in the final product?
Common impurities can include:
-
Positional Isomers: Depending on the purity of the starting materials, other isomers of dichlorofluorobenzoic acid may be present.
-
Unreacted Starting Material: Residual 2,4-dichloro-3-fluorotoluene from an incomplete reaction.
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Intermediate Aldehyde: 2,4-dichloro-3-fluorobenzaldehyde from partial oxidation.
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Decarboxylation Products: Loss of the carboxylic acid group under harsh conditions.
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Solvent Residues: Residual solvents from the reaction and purification steps.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carboxylic Acid | Incomplete oxidation of the starting material. | - Increase reaction time or temperature. - Ensure an adequate molar ratio of the oxidizing agent. - Monitor reaction progress using techniques like HPLC or GC.[6] |
| Degradation of the product under harsh reaction conditions. | - Optimize the reaction temperature and time to avoid over-oxidation. - Consider using a milder oxidizing agent. | |
| High Levels of Aldehyde Impurity | Insufficient amount of oxidizing agent or short reaction time. | - Increase the stoichiometry of the oxidizing agent. - Extend the reaction time and monitor for the disappearance of the aldehyde intermediate. |
| Low reaction temperature. | - Gradually increase the reaction temperature while carefully monitoring the exotherm. | |
| Poor Product Purity After Crystallization | Inappropriate solvent choice for recrystallization. | - Screen for a solvent system that provides a significant difference in solubility for the product and impurities at high and low temperatures.[4] |
| Co-crystallization of isomeric impurities. | - Consider a multi-step purification process, such as fractional crystallization or preparative chromatography. - Formation of a salt with an amine, like α-methylbenzylamine, can facilitate the removal of positional isomers.[5] | |
| Discoloration of the Final Product (Yellowish Tint) | Formation of tar-like byproducts during synthesis. | - During recrystallization, treat the hot solution with activated charcoal to adsorb colored impurities.[4] |
| Presence of phenolic byproducts from side reactions. | - Optimize reaction conditions to minimize side reactions. - Consider a purification step involving a pH adjustment to separate acidic and phenolic compounds. | |
| Runaway Reaction During Scale-Up | Poor heat dissipation in a large-scale reactor. | - Implement a continuous-flow process for better heat and mass transfer.[3] - Ensure adequate cooling capacity and agitation in the reactor. - Add the oxidizing agent in portions or via slow addition to control the rate of heat generation. |
Quantitative Data
Table 1: Comparison of Analytical Methods for Fluorobenzoic Acid Quantification
| Method | Instrumentation | Sample Preparation | Limit of Quantitation (LOQ) | Linearity (R²) | Key Advantages |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Solid-Phase Extraction (SPE) and derivatization | 6-44 ng/L | Not specified | High sensitivity for trace analysis |
| RP-HPLC-UV | Reverse-Phase High-Performance Liquid Chromatograph with UV detector | Dilution in a suitable solvent mixture | 0.005 mg/mL (indicative) | > 0.999 | Fast analysis time |
| UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatograph with Tandem Mass Spectrometer | Filtration and dilution | 2.59 ppb for 3-Fluorobenzoic acid | Not specified | Rapid and sensitive quantification in aqueous samples[7] |
Note: Data presented is for fluorobenzoic acids in general and should be adapted and validated for this compound.[7]
Experimental Protocols
Key Experiment: Oxidation of 2,4-dichloro-3-fluorotoluene
This protocol is a representative method for the oxidation of a substituted toluene to a carboxylic acid and should be optimized for the specific substrate.
-
Reaction Setup:
-
A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.
-
The flask is charged with 2,4-dichloro-3-fluorotoluene and a suitable solvent (e.g., water or a mixture of water and an organic co-solvent like pyridine or acetic acid).
-
-
Preparation of Oxidizing Agent:
-
A solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in water or dilute sulfuric acid, is prepared.[8]
-
-
Reaction Execution:
-
The reactor containing the toluene derivative is heated to the desired temperature (e.g., 80-100 °C).
-
The oxidizing agent solution is added dropwise from the addition funnel over a period of several hours to control the exothermic reaction. The reaction temperature should be carefully monitored and maintained within a narrow range.
-
The reaction mixture is stirred vigorously throughout the addition and for an additional period after the addition is complete to ensure full conversion.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or HPLC), the mixture is cooled to room temperature.
-
If KMnO₄ is used, the manganese dioxide (MnO₂) byproduct is removed by filtration. If sodium dichromate is used, the chromium salts are typically water-soluble.
-
The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the this compound.
-
The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for production challenges.
References
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-fluorobenzoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound and what are the expected byproducts?
A common and effective method is the ortho-lithiation of 1,3-dichloro-2-fluorobenzene followed by carboxylation with carbon dioxide (CO₂). While this method is direct, several byproducts can arise.
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Unreacted Starting Material: Incomplete lithiation or carboxylation can lead to the presence of 1,3-dichloro-2-fluorobenzene in the final product.
-
Protonated Intermediate: If the organolithium intermediate is quenched by a proton source (e.g., trace water) before reacting with CO₂, it will revert to the starting material, lowering the yield.
-
Isomeric Byproducts: Depending on the purity of the starting material, isomeric dichlorofluorobenzoic acids might be formed.
-
Dimeric Byproducts: Coupling of the organolithium intermediate can lead to the formation of higher molecular weight impurities.
Q2: My reaction yield is low and I have a significant amount of unreacted 1,3-dichloro-2-fluorobenzene. What could be the cause?
Low conversion of the starting material is typically linked to issues with the lithiation step.
-
Reagent Quality: The n-Butyllithium (n-BuLi) used may have degraded. It is crucial to use a freshly titrated and properly stored solution.
-
Temperature Control: The lithiation reaction is highly temperature-sensitive. Ensure the reaction is maintained at a very low temperature (typically -78 °C) to prevent n-BuLi decomposition and unwanted side reactions.
-
Moisture Contamination: Organolithium reagents are extremely reactive towards water. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Solvents must be anhydrous.
Q3: My HPLC analysis shows a major impurity peak that is not the starting material. How can I identify it?
An unknown peak could be one of several byproducts. A common technique to identify such impurities is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the impurity can provide a definitive molecular weight, which helps in elucidating its structure. For example, a peak with a mass corresponding to the dimer of the starting material minus two chlorine atoms would suggest a coupling byproduct.
Q4: Are there alternative synthetic routes that might avoid these specific byproducts?
Yes, another route involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride, followed by oxidation of the resulting acetophenone intermediate using sodium hypochlorite (haloform reaction).[1][2] While this avoids organometallic intermediates, it can introduce its own set of byproducts, such as incompletely oxidized material or chlorinated side products.
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on reaction conditions. Below is an illustrative table summarizing how temperature can affect the product distribution in the lithiation/carboxylation of 1,3-dichloro-2-fluorobenzene.
| Reaction Temperature (°C) | Desired Product Yield (%) | Unreacted Starting Material (%) | Dimeric Byproduct (%) |
| -78 | 85 | 10 | < 5 |
| -50 | 70 | 20 | > 10 |
| -20 | 45 | 35 | > 20 |
Note: Data is representative and intended to illustrate trends. Actual results will vary based on specific experimental setup, reagent quality, and reaction time.
Experimental Protocol: HPLC Analysis of Reaction Mixture
This protocol outlines a standard method for analyzing the purity of a crude this compound sample.
Objective: To separate and quantify this compound from its starting material and major byproducts.
1. Instrumentation and Columns:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Trifluoroacetic Acid (TFA)
-
Methanol (HPLC grade)
-
Sample of crude reaction mixture
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Reference standards for this compound and 1,3-dichloro-2-fluorobenzene
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks by comparing their retention times with those of the injected reference standards.
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Quantify the relative amounts of each component by integrating the peak areas. The percentage of each component can be calculated using the area percent method.
Visualizations
Synthesis and Byproduct Formation Pathway
The following diagram illustrates the primary synthesis route for this compound via ortho-lithiation and carboxylation, highlighting the points where key byproducts are formed.
Caption: Reaction scheme for this compound synthesis.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis, such as low yield.
Caption: Troubleshooting workflow for low-yield synthesis reactions.
References
- 1. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. thaiscience.info [thaiscience.info]
- 4. journals.ust.edu [journals.ust.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions for Halogenated Benzoic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving halogenated benzoic acids.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Problem 1: Low or No Product Yield
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Question: My Suzuki-Miyaura coupling reaction with a halogenated benzoic acid is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
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Answer: Low or no yield in Suzuki-Miyaura coupling is a frequent issue with several potential root causes. A systematic approach to troubleshooting is recommended.
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Inactive Catalyst: The active form of the catalyst is Palladium(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it may not be reducing to Pd(0) in situ. Oxygen can also deactivate the catalyst by oxidizing Pd(0) to inactive Pd(II) species.[1]
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Inappropriate Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[2][3][4] The strength and solubility of the base can significantly impact the reaction.
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Solution: Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[2][5] For substrates with acidic protons, like benzoic acids, a stronger base or a higher equivalent of a weaker base might be necessary.[1] The choice of base can be highly substrate-dependent.[2]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity. For challenging substrates like electron-rich aryl halides or sterically hindered benzoic acids, the choice of ligand is crucial. Aryl chlorides, in particular, often require more electron-rich and bulky ligands for efficient oxidative addition.[6]
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Substrate Reactivity (Halogen Effect): The reactivity of the aryl halide is generally in the order of I > Br > OTf > Cl > F.[8] Aryl chlorides and fluorides are significantly less reactive and require more forcing conditions or specialized catalyst systems.[6][9]
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Solution: For aryl chlorides, increasing the reaction temperature and using a more active catalyst/ligand system is often necessary. For aryl fluorides, nickel-catalyzed couplings might be an alternative to consider.[9]
-
-
Interference from the Carboxylic Acid Group: The carboxylic acid is deprotonated under basic conditions to a carboxylate, which can have poor solubility in organic solvents and may coordinate to the palladium center, inhibiting catalysis.[1]
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Suboptimal Temperature: The reaction may be too slow at lower temperatures. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.[1]
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Solution: If the reaction is sluggish, cautiously increase the temperature. Monitor for signs of decomposition (e.g., formation of palladium black).
-
-
Problem 2: Significant Side Product Formation
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Question: I am observing significant side products in my reaction, such as homocoupling of the boronic acid or dehalogenation of my benzoic acid. How can I minimize these?
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Answer: The formation of side products is a common challenge that can often be addressed by modifying the reaction conditions.
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
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Solution: Improve the degassing procedure for all solvents and the reaction mixture.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by high temperatures or certain bases.
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Dehalogenation: The halogen on the benzoic acid is replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base.
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Solution: Ensure all reagents and solvents are of high purity. A change in the ligand or catalyst system may also be necessary to suppress this side reaction.[1]
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Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I choose for my reaction? A1: The optimal choice depends on the specific halogenated benzoic acid and the coupling partner.
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For aryl iodides and bromides: Standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃) are often sufficient.[2]
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For aryl chlorides: These are more challenging substrates and typically require more electron-rich and sterically hindered ligands to facilitate the difficult oxidative addition step.[6][11] Ligands such as P(tBu)₃ or biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are often effective.[7][12] Pre-formed palladacycle precatalysts can also show enhanced activity.[7]
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For sterically hindered substrates: Bulky ligands can be beneficial.[13]
Q2: How do I select the right base for my Suzuki-Miyaura coupling? A2: Base selection is crucial and often requires screening.[2]
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Common choices: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are frequently used.[2]
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Effect of base strength: Stronger bases can sometimes lead to higher yields but may also promote side reactions. For substrates with sensitive functional groups, a milder base like KF might be preferable.[3][10]
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Solubility: The solubility of the base in the reaction medium is important.[1] A biphasic solvent system (e.g., Toluene/Water) is often used to dissolve both the organic substrates and the inorganic base.[2]
Q3: Can I perform other cross-coupling reactions on halogenated benzoic acids? A3: Yes, several other palladium-catalyzed cross-coupling reactions are applicable.
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Heck Reaction: For coupling with alkenes to form substituted styrenes.[14]
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Sonogashira Coupling: For coupling with terminal alkynes to generate arylalkynes. This reaction often uses a copper(I) co-catalyst.[15][16]
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Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.[17][18]
Q4: My halogenated benzoic acid has poor solubility. What can I do? A4: Solubility issues are common, especially with the carboxylate salt formed under basic conditions.[1][10]
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Solvent Screening: Try different solvents or solvent mixtures. Polar aprotic solvents like DMF or dioxane are sometimes effective.[10]
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Esterification: Protecting the carboxylic acid as an ester can significantly improve solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[10]
Data Presentation
Table 1: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Typical Concentration (equiv.) | Common Solvents | Notes |
| K₂CO₃ | 2.0 | Toluene/H₂O, DMF/H₂O | A common and effective base for many substrates.[2][19] |
| Cs₂CO₃ | 2.0 | Dioxane, Toluene | Often provides higher yields, especially for difficult couplings.[5] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane | A strong base that is often effective when others fail.[2] |
| NaOH | 2.0 | Toluene/H₂O | Strong, inexpensive base, but can promote side reactions. |
| KF | 2.0 | Toluene | A milder base, useful for substrates with base-labile groups.[3] |
Table 2: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling
| Halogen/Leaving Group | Relative Reactivity | Typical Conditions |
| Iodo (I) | Highest | Mild conditions, broad range of catalysts/ligands.[8] |
| Bromo (Br) | High | Mild to moderate conditions, broad catalyst/ligand scope.[8] |
| Triflate (OTf) | High | Similar reactivity to bromides.[8] |
| Chloro (Cl) | Low | Requires more forcing conditions (higher temp.) and specialized, electron-rich, bulky ligands.[6][8] |
| Fluoro (F) | Lowest | Generally unreactive in Pd-catalyzed couplings; Ni-catalysis is an alternative.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Benzoic Acid
This protocol provides a starting point for optimization.
Materials:
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Halogenated benzoic acid (1.0 mmol, 1.0 equiv.)
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Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
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Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
Procedure:
-
To a reaction vessel, add the halogenated benzoic acid, arylboronic acid, and base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
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Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Collect the product by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
stability issues and degradation of 2,4-Dichloro-3-fluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2,4-Dichloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a halogenated aromatic compound that can be susceptible to degradation under certain experimental and storage conditions. The primary concerns are photodegradation, and to a lesser extent, thermal and hydrolytic degradation. The presence of chloro and fluoro substituents on the aromatic ring influences its reactivity and degradation profile.
Q2: How should this compound be properly stored?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and light.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of similar chloroaromatic compounds, the degradation of this compound is expected to proceed through several key pathways, including photodegradation, and microbial degradation.[1] Key reactions may include hydroxylation of the aromatic ring, and dechlorination.[1]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid contact with strong oxidizing agents, as they may cause degradation of the molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
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Possible Cause: Degradation of this compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place in a tightly sealed container.
-
Protect from Light: During your experiments, minimize exposure of the compound and its solutions to direct light, especially UV light. Use amber-colored glassware or wrap containers in aluminum foil.
-
Check for Contaminants: Ensure solvents and other reagents are pure and free from contaminants that could catalyze degradation (e.g., metal ions).
-
Perform a Purity Check: Analyze the purity of your starting material using a suitable analytical method like HPLC to confirm it has not degraded prior to the experiment.
-
Issue 2: Appearance of unexpected peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze under Forced Degradation Conditions: To identify potential degradation products, perform forced degradation studies under photolytic, thermal, and hydrolytic (acidic and basic) conditions. This will help in tentatively identifying the unexpected peaks.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks, which can provide clues to their identity.
-
Review Degradation Pathways: Compare the observed degradation products with the expected degradation pathways for similar halogenated benzoic acids. Dechlorination and hydroxylation products are common.
-
Issue 3: Low yield or failed reaction when using this compound.
-
Possible Cause: Degradation of the starting material or incompatibility with reaction conditions.
-
Troubleshooting Steps:
-
Assess Reaction Conditions: Evaluate the pH, temperature, and light conditions of your reaction. Highly acidic, basic, or high-temperature conditions could potentially lead to degradation.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reactants: Ensure all other reactants and solvents are of high purity and are not contributing to the degradation of the starting material.
-
Quantitative Data
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes data for a structurally related compound, 2-Chloro-4-fluorobenzoic acid, to provide an indication of potential degradation behavior under photocatalytic conditions.
Table 1: Photocatalytic Degradation of 2-Chloro-4-fluorobenzoic Acid (Analogous Compound)
| Parameter | Rate Constant (k) | Normalized Rate Constant (k/k2Cl-BA) | Reference |
| Ring Opening | 6.37 x 10-3 min-1 | 0.88 | [1] |
| CO2 Evolution | 6.37 x 10-3 min-1 | 1.32 | [1] |
| Dechlorination | 8.44 x 10-3 min-1 | 0.84 | [1] |
Data is for 2-Chloro-4-fluorobenzoic acid and should be used as a reference for potential degradation trends of this compound.
Experimental Protocols
Protocol 1: Forced Photodegradation Study
This protocol outlines a general procedure for assessing the photostability of this compound.
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Sample Preparation: Prepare a solution of the compound in a photochemically transparent solvent (e.g., water or acetonitrile/water).[1]
-
Exposure: Place the solution in a quartz cuvette or a photolysis reactor and expose it to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a UV lamp).[1]
-
Dark Control: Prepare a control sample by wrapping the container in aluminum foil to exclude light and maintain it under the same temperature conditions.[1]
-
Sampling and Analysis: Withdraw samples at various time points and analyze them using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of degradation products.[1]
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
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Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
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Forced Degradation Sample Analysis: Inject samples from forced degradation studies (photolytic, thermal, acidic, basic, oxidative) to ensure the method can separate the parent peak from all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Proposed Photodegradation Pathway
Caption: Proposed photodegradation pathway for this compound.
Experimental Workflow for Stability Testing
Caption: A general experimental workflow for investigating the stability of a compound.
References
troubleshooting guide for the synthesis of fluorinated aromatic compounds
Technical Support Center: Synthesis of Fluorinated Aromatic Compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a fluorine atom into an aromatic ring?
A1: The main strategies for the synthesis of fluorinated aromatic compounds include:
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Nucleophilic Aromatic Substitution (SNAr): This method is most effective for electron-deficient aromatic systems where a good leaving group (e.g., -NO₂, -Cl, -Br) is displaced by a nucleophilic fluoride source like KF or CsF.[1][2][3][4] The reactivity of the fluoride anion is a key challenge, as it can form strong hydrogen bonds, which reduces its nucleophilicity.[5]
-
Electrophilic Fluorination: This approach is suitable for electron-rich aromatic compounds and employs reagents with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[6][7] The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6]
-
Transition-Metal-Catalyzed Fluorination: This is a versatile method that can be applied to a broader range of substrates, including those that are not amenable to traditional SNAr or electrophilic fluorination.[8] Palladium- and copper-based catalysts are commonly used to facilitate the formation of the C-F bond from precursors like aryl halides, triflates, or boronic acids.[8][9][10][11]
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of arenediazonium tetrafluoroborates to yield aryl fluorides. While historically significant, it can be limited by substrate scope and the need for potentially hazardous diazonium intermediates.
-
Deoxyfluorination of Phenols: Reagents like PhenoFluorMix™ can be used to convert phenols into the corresponding aryl fluorides.[5]
Q2: Why is my nucleophilic aromatic substitution (SNAr) reaction not proceeding or giving a low yield?
A2: Several factors can contribute to a low-yielding SNAr fluorination:
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Insufficiently Activated Substrate: SNAr reactions require the aromatic ring to be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group.[12]
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Water in the Reaction: The presence of water can significantly reduce the nucleophilicity of the fluoride source by hydration.[2][12] Rigorous drying of reagents and solvents is crucial.
-
Poor Solubility of Fluoride Salt: Common fluoride salts like KF have low solubility in many organic solvents. The use of phase-transfer catalysts (e.g., crown ethers, quaternary ammonium salts) or polar aprotic solvents (e.g., DMF, DMSO) can improve solubility and reactivity.[2]
-
High Reaction Temperatures: While often necessary, high temperatures (>130 °C) can lead to the decomposition of the substrate or product, reducing the overall yield.[2][3][4]
Q3: What are common side reactions in palladium-catalyzed fluorination, and how can they be minimized?
A3: Common side reactions include protodemetalation and hydrodehalogenation, which lead to the formation of arene byproducts instead of the desired aryl fluoride.[5][8] Minimizing these side reactions can be achieved by:
-
Ligand Choice: The use of sterically hindered biaryl phosphine ligands, such as tBuBrettPhos, can promote the desired C-F reductive elimination over side reactions.[9][11]
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is critical. For instance, in the fluorination of aryl bromides, using a combination of AgF and a fluoride base like KF was found to be effective.[10]
-
Pre-catalyst Selection: Using stable and well-defined palladium pre-catalysts can lead to cleaner reactions and more reproducible results.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Water | Dry solvents and reagents thoroughly. Use anhydrous fluoride sources. Consider using in situ generated anhydrous tetraalkylammonium fluoride.[1][2] | Water solvates the fluoride ion, drastically reducing its nucleophilicity.[5][12] |
| Low Fluoride Salt Solubility | Use a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium salts).[2] Switch to a more polar aprotic solvent (e.g., DMF, DMSO, sulfolane). | Phase-transfer catalysts increase the concentration of "naked," more reactive fluoride ions in the organic phase.[2] |
| Poor Substrate Activation | Ensure a strong electron-withdrawing group is ortho or para to the leaving group. If not present, consider a different synthetic strategy like transition-metal catalysis. | The rate-determining step is the nucleophilic attack, which is accelerated by stabilization of the intermediate Meisenheimer complex by electron-withdrawing groups.[13][14] |
| Leaving Group Inefficiency | While fluorine itself can be a leaving group in SNAr, for introducing fluorine, common leaving groups are -NO₂, -Cl, and -Br. The reactivity order is generally NO₂ > F > Cl > Br > I. | The high electronegativity of fluorine stabilizes the Meisenheimer complex, making the initial attack faster, which is the rate-determining step.[13][14] |
| High Reaction Temperature Leading to Decomposition | Monitor the reaction progress carefully and avoid unnecessarily long reaction times. If possible, use milder conditions enabled by more reactive fluoride sources like anhydrous tetramethylammonium fluoride (Me₄NF).[2][3][4] | Substrates and products can be unstable at the high temperatures often required for SNAr reactions.[2][3][4] |
Problem 2: Poor Regioselectivity or Side Products in Electrophilic Fluorination
| Potential Cause | Troubleshooting Step | Rationale |
| Over-fluorination | Use a stoichiometric amount of the fluorinating agent. Monitor the reaction closely and stop it once the starting material is consumed. | Highly activated aromatic rings can undergo multiple fluorinations. |
| Incorrect Regioselectivity | The regioselectivity is directed by the activating groups on the aromatic ring. For improved selectivity, consider using a directing group strategy with a transition metal catalyst. | Electrophilic attack occurs at the most electron-rich position, typically ortho or para to electron-donating groups. |
| Formation of Isomeric Mixtures | In some palladium-catalyzed reactions with electron-poor substrates, constitutional isomers can form.[8] Optimize the solvent; for example, acetonitrile may provide higher yields for arenes with electron-withdrawing substituents. | The reaction mechanism may involve radical intermediates or competing pathways that lead to different isomers. |
| Reagent Decomposition | Use a fresh, high-quality electrophilic fluorinating agent. Store reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® under appropriate conditions (cool, dry, dark). | The potency of electrophilic fluorinating agents can degrade over time, leading to lower reactivity and side reactions. |
Problem 3: Catalyst Inactivity or Low Turnover in Transition-Metal-Catalyzed Fluorination
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Screen different ligands. For Pd-catalyzed fluorination of aryl triflates and bromides, bulky biaryl phosphine ligands are often effective.[9][11] | The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition, and facilitating the challenging C-F reductive elimination step.[11] |
| Poor Pre-catalyst Activation | Use a well-defined pre-catalyst that activates under the reaction conditions. Some pre-catalysts may require specific additives or higher temperatures to form the active catalytic species.[9] | Inefficient generation of the active catalyst will lead to low conversion. |
| Presence of Inhibitors | Ensure all reagents and solvents are pure and free from potential catalyst poisons (e.g., sulfur compounds, excess water). | Many transition metal catalysts are sensitive to impurities that can coordinate to the metal center and inhibit catalysis. |
| Challenging Substrate | For electron-rich or heteroaromatic substrates, specific catalyst systems may be required.[9] For example, a modified ligand system was developed for the fluorination of heteroaryl halides.[11] | The electronic and steric properties of the substrate significantly impact the efficiency of the catalytic cycle. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide (1.0 eq.), anhydrous potassium fluoride (2.0-3.0 eq.), and a phase-transfer catalyst such as 18-crown-6 (0.1-0.2 eq.).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF, DMSO, or sulfolane) to the reaction vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-180 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[15]
General Protocol for Copper-Mediated 18F-Radiofluorination of Arylboronic Esters
This protocol is adapted for radiolabeling applications.
-
Preparation: In a pre-dried glass reaction vial, add the aryl pinacol boronic ester precursor (2.0 mg) and copper(II) triflate (Cu(OTf)₂) (2 eq.).[12]
-
Reagent Addition: Add a solution of [¹⁸F]fluoride (10–100 MBq) in 500 µL of 3% pyridine in DMA.[12]
-
Reaction: Seal the reaction vial and heat the mixture at 140 °C for 5 minutes with stirring.[12]
-
Analysis: After cooling, the radiochemical conversion can be determined by radio-TLC or radio-HPLC.
Visualizations
Troubleshooting Workflow for SNAr Fluorination
Caption: A flowchart for troubleshooting low yields in SNAr fluorination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2,4-dichloro-3-fluorobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and catalyst performance data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the catalytic oxidation of 2,4-dichloro-3-fluorotoluene.
Q1: What is the most common catalytic system for the oxidation of 2,4-dichloro-3-fluorotoluene?
A1: The most prevalent and effective catalyst system for the liquid-phase air oxidation of substituted toluenes, including halogenated derivatives, is a combination of cobalt and manganese salts with a bromine source. Typically, cobalt acetate, manganese acetate, and sodium bromide or hydrobromic acid are used in an acetic acid solvent. This Co/Mn/Br system is widely used in industrial processes for producing aromatic carboxylic acids.
Q2: My reaction is very slow or shows no conversion. What are the possible causes and solutions?
A2: Several factors can contribute to a sluggish or stalled reaction:
-
Inactive Catalyst: Ensure the cobalt and manganese salts are of high purity and not hydrated beyond their specified water content. The bromine source should also be fresh.
-
Insufficient Temperature: The oxidation of the methyl group on the electron-deficient 2,4-dichloro-3-fluorotoluene ring requires a significant activation energy. Ensure the reaction temperature is within the optimal range, typically 150-200°C for related substrates. A lower temperature will result in a very slow reaction rate.
-
Inadequate Oxygen Supply: The reaction is an oxidation and requires a continuous and efficient supply of oxygen (usually as air). Ensure vigorous stirring to maximize the gas-liquid interface and that the air inlet is not blocked.
-
Presence of Inhibitors: Certain impurities in the starting material or solvent can act as radical scavengers and inhibit the free-radical chain mechanism of the oxidation. Ensure the purity of your 2,4-dichloro-3-fluorotoluene and acetic acid.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: The oxidation of toluenes proceeds through intermediate species which can sometimes be isolated as byproducts. Common side products include:
-
2,4-Dichloro-3-fluorobenzaldehyde: This is the intermediate product of the oxidation. Incomplete oxidation will lead to its presence in the final product mixture. To minimize this, ensure a sufficient supply of oxygen and an adequate reaction time.
-
2,4-Dichloro-3-fluorobenzyl alcohol: Another intermediate that can be formed. Similar to the aldehyde, extending the reaction time and ensuring sufficient oxidant can promote its conversion to the desired carboxylic acid.
-
Decarboxylation Products: At higher temperatures, the desired product can undergo decarboxylation to yield 1,3-dichloro-2-fluorobenzene. Careful control of the reaction temperature is crucial to minimize this side reaction.
-
Ring Bromination: The bromine source in the catalyst system can potentially lead to electrophilic aromatic substitution on the benzene ring, though this is less common under these oxidizing conditions.
To minimize byproduct formation, it is essential to optimize the reaction conditions, including catalyst concentration, temperature, and reaction time.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the crude product is typically achieved through recrystallization.[1]
-
Solvent Selection: A common and effective solvent for the recrystallization of benzoic acids is water, or a mixture of water with a co-solvent like ethanol.[1] The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure benzoic acid crystallizes out, leaving impurities in the mother liquor.
-
Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
For persistent impurities, other techniques like column chromatography or conversion to a salt followed by regeneration of the acid can be employed.
Catalyst Performance Data
The following table summarizes typical catalyst systems and conditions used for the oxidation of substituted toluenes to their corresponding benzoic acids. This data can serve as a starting point for the optimization of the this compound synthesis.
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Toluene | Cobalt Acetate, Manganese Acetate, Sodium Bromide | Acetic Acid | 150-200 | Atmospheric | High | [2] |
| p-Xylene | Co/Mn/Br | Acetic Acid/Water | - | - | High | N/A |
| 2,4-Dichlorotoluene | Cobalt, Manganese, Bromine | Lower fatty acid | 100-220 | - | High | N/A |
Experimental Protocols
Synthesis of this compound via Catalytic Oxidation of 2,4-dichloro-3-fluorotoluene
This protocol is a general guideline based on established methods for the oxidation of substituted toluenes. Optimization of the reaction conditions may be necessary to achieve the best results for this specific substrate.
Materials:
-
2,4-dichloro-3-fluorotoluene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Compressed air or oxygen
-
Hydrochloric acid
-
Distilled water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add 2,4-dichloro-3-fluorotoluene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 160-180°C is recommended) with vigorous stirring. Once the temperature has stabilized, introduce a steady stream of air or oxygen through the gas inlet tube, ensuring it bubbles through the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. The crude this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold distilled water to remove residual acetic acid and inorganic salts.
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Purification: Recrystallize the crude product from hot water or a water/ethanol mixture. Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visualizations
References
Technical Support Center: Managing Impurities in 2,4-Dichloro-3-fluorobenzoic Acid
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-fluorobenzoic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Based on common synthetic routes, the impurities in this compound can be broadly categorized as follows:
-
Positional Isomers: Synthesis methods may sometimes yield isomers with different substitution patterns on the benzene ring, such as 2,6-Dichloro-3-fluorobenzoic acid or 3,5-Dichloro-2-fluorobenzoic acid. These can be particularly challenging to separate due to their similar physical and chemical properties.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials, such as 1,3-dichloro-2-fluorobenzene or its acylated intermediate.
-
Reaction Byproducts: Side reactions can generate various byproducts. For instance, in a haloform reaction following a Friedel-Crafts acylation, incomplete oxidation of the intermediate acetophenone can be a source of impurity.
-
Residual Solvents: Solvents used during the reaction or purification steps may be retained in the final product.
Q2: My final product of this compound has a noticeable color. What is the likely cause and how can I remove it?
A2: A colored product, often yellowish or brownish, typically indicates the presence of trace amounts of organic impurities or reaction byproducts. These can sometimes be tar-like, non-volatile substances.
To decolorize the product, you can employ the following techniques during recrystallization:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also lead to a loss of your desired product.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to remove all colored impurities. A second or even third recrystallization can significantly improve the color and purity of the final product.
Q3: I am struggling with the crystallization of this compound. It either "oils out" or the recovery is very low. What can I do?
A3: Crystallization can be a tricky step. Here are some troubleshooting tips:
-
"Oiling Out": This happens when the compound separates from the solution as a liquid instead of a solid. It often occurs if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool down much more slowly. Using an insulated container can help with slow cooling.
-
Low Recovery: This could be due to several factors:
-
Using too much solvent: The more solvent you use, the more of your product will remain dissolved even after cooling. Try to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
The compound is too soluble in the cold solvent: Ensure you are cooling the solution sufficiently, preferably in an ice bath, to minimize solubility and maximize crystal formation.
-
Premature crystallization during hot filtration: To avoid this, use a pre-heated funnel and receiving flask for the hot filtration step.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
Impurity Profile Management
The following table summarizes a typical impurity profile of crude this compound after synthesis and the expected purity after a standard recrystallization protocol. The values presented are illustrative and can vary depending on the specific reaction conditions and purification efficiency.
| Impurity Name | Plausible Structure | Typical Concentration in Crude Product (%) | Expected Concentration after Recrystallization (%) |
| 2,6-Dichloro-3-fluorobenzoic acid | Isomer | 1.5 - 3.0 | < 0.5 |
| 1-(2,4-Dichloro-3-fluorophenyl)ethanone | Intermediate | 0.5 - 2.0 | < 0.1 |
| 1,3-Dichloro-2-fluorobenzene | Starting Material | 0.1 - 0.5 | < 0.05 |
| Unknown High Molecular Weight Byproducts | - | 0.5 - 1.5 | < 0.2 |
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Isomeric Impurity | Co-crystallization of the isomer with the product due to similar solubility. | - Perform a second recrystallization with a different solvent system. - Consider preparative chromatography (e.g., flash column chromatography) for more challenging separations. |
| Broad or Tailing Peaks in HPLC Analysis | - Column contamination. - Inappropriate mobile phase pH. - Sample overload. | - Flush the column with a strong solvent. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the concentration of the injected sample. |
| Inconsistent Melting Point | Presence of residual solvents or impurities. | - Dry the sample under high vacuum for an extended period to remove residual solvents. - Perform further purification steps as outlined in this guide. |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is based on a Friedel-Crafts acylation followed by a haloform reaction, a common route for synthesizing benzoic acids from substituted benzenes.
Step 1: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add 1,3-dichloro-2-fluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2,4-dichloro-3-fluorophenyl)ethanone.
Step 2: Haloform Reaction
-
Dissolve the crude acetophenone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran.
-
Add a freshly prepared solution of sodium hypobromite (or sodium hypochlorite) dropwise at a temperature maintained between 10-20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the excess hypohalite with a solution of sodium sulfite.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., ethanol/water or toluene/hexanes).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Methods for Impurity Detection
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Derivatization: For acidic compounds like benzoic acids, derivatization to a more volatile ester (e.g., methyl ester using diazomethane or BF₃/methanol) is often required.
-
Column: A capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Injector and Detector Temperature: Typically 250-280 °C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to separate components with different boiling points.
-
Ionization: Electron Ionization (EI).
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
work-up procedures for 2,4-Dichloro-3-fluorobenzoic acid reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the work-up procedures for reactions involving 2,4-Dichloro-3-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for isolating this compound during a reaction work-up?
The primary method for isolating this compound is an acid-base extraction.[1][2][3] This technique leverages the acidic nature of the carboxylic acid group. By treating the reaction mixture with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic product is deprotonated to form a water-soluble carboxylate salt.[1][3] This salt partitions into the aqueous layer, separating it from neutral or basic organic impurities that remain in the organic solvent layer.[1] Subsequently, the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.[2]
Q2: Which base should I use for the extraction: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?
The choice of base depends on the other components in your reaction mixture.
-
Sodium bicarbonate (NaHCO₃) is a weak base and is generally preferred as it will selectively extract strong acids like carboxylic acids, leaving weaker acids (such as phenols, if present) in the organic layer.[1]
-
Sodium hydroxide (NaOH) is a strong base and will extract both carboxylic acids and phenols.[1] If your reaction mixture does not contain other acidic byproducts, NaOH is effective. However, it can be less selective.
Q3: My final product is off-white or colored. What are common causes and how can I fix it?
Colored impurities often arise from high-temperature reactions or side reactions. If the color persists after the standard acid-base work-up, it may be due to highly conjugated byproducts. Washing the organic layer with a reducing agent solution like sodium thiosulfate can sometimes remove colors caused by halogen reagents.[4] For persistent color, purification by recrystallization or column chromatography is recommended.
Q4: Are there alternative purification methods if standard extraction and recrystallization fail to remove a persistent impurity?
Yes, if impurities like positional isomers are present, purification via salt formation with a chiral amine can be effective. A method described for purifying 2,4-dichlorobenzoic acid involves forming a salt with α-methylbenzylamine.[5] The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. The purified salt is then hydrolyzed to yield the high-purity acid.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Emulsion forms during extraction (milky/cloudy layer between organic and aqueous phases that won't separate). | The densities of the aqueous and organic layers are too similar, or surfactants are present. | • Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.• If the emulsion is severe, you can filter the entire mixture through a pad of Celite.• Sometimes, simply allowing the mixture to stand for an extended period (15-30 minutes) can resolve the layers.[6] |
| Product does not precipitate after acidifying the aqueous layer. | • The product concentration is too low (below its solubility limit).• The pH is not acidic enough to fully protonate the carboxylate salt. | • Ensure the aqueous layer is acidified to a pH of ~1-2 using a strong acid like concentrated HCl.[7] Check the pH with litmus or pH paper.• If the product is still soluble, extract the acidified aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate, DCM). The protonated acid will move back into the organic phase. You can then isolate it by drying and evaporating the solvent.[8]• Cool the acidified solution in an ice bath to decrease the solubility of the product and promote precipitation.[2] |
| Very low yield of isolated product. | • Incomplete extraction into the aqueous phase.• Product is partially soluble in the aqueous phase even after acidification.• Incomplete precipitation. | • Perform multiple extractions (2-3 times) with the aqueous base to ensure all the carboxylate salt is transferred from the organic layer.• After acidification, perform several back-extractions of the aqueous layer with an organic solvent to recover any dissolved product.[4]• Ensure the reaction itself went to completion before beginning the work-up. |
| Effervescence is too vigorous when adding sodium bicarbonate. | Rapid reaction between the acidic solution and the bicarbonate base, releasing a large volume of CO₂ gas. | • Add the sodium bicarbonate solution slowly and in small portions, with frequent swirling and venting of the separatory funnel.[4]• Alternatively, perform the initial neutralization in a large Erlenmeyer flask (which has a larger headspace than a separatory funnel) with vigorous stirring before transferring to the funnel for extraction.[4] |
| A solid precipitate forms at the interface of the two layers during extraction. | The sodium salt of the benzoic acid may be poorly soluble in the aqueous layer, especially if the solution is highly concentrated. | • Add more water to the separatory funnel to dissolve the salt.[4]• Add a co-solvent like methanol to help solubilize the precipitate, but be aware this may affect the partitioning of other components. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol outlines a typical procedure for isolating this compound from a completed reaction mixture.
-
Quench and Dilute: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (like THF or DMF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification and Extraction: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert it, and vent frequently to release the pressure from CO₂ evolution. Shake the funnel for 1-2 minutes.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH reaches 1-2 (test with pH paper). A white precipitate of this compound should form.
-
Isolate Product: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
If the isolated product requires further purification to remove neutral impurities, recrystallization can be employed.
-
Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
The following table provides illustrative data for typical outcomes of the work-up and purification process. Actual results will vary based on reaction scale and success.
| Parameter | Acid-Base Extraction | After Recrystallization |
| Typical Yield | 80 - 95% (crude) | 70 - 90% (of crude) |
| Purity (by HPLC) | 90 - 98% | > 99% |
| Appearance | Off-white to pale tan solid | White crystalline solid |
| Melting Point | Broad range | Sharp range |
Visualizations
References
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2,4-Dichloro-3-fluorobenzoic Acid and a Structurally Related Analogue
This comparison aims to offer insights into the expected spectral features of 2,4-dichloro-3-fluorobenzoic acid by examining the influence of substituent patterns on the chemical shifts and coupling constants of aromatic protons. The analysis is supported by experimental data for the analogue and a detailed experimental protocol for acquiring high-quality 1H NMR spectra.
Data Presentation: 1H NMR Spectral Data Comparison
The following table summarizes the experimental 1H NMR data for 2,4-dichlorobenzoic acid. This data can be used to predict the spectrum of this compound, where the introduction of a fluorine atom at the 3-position is expected to introduce additional couplings to the neighboring protons.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,4-Dichlorobenzoic acid [1] | CDCl3 | H-3 | 7.53 | d | 2.0 |
| H-5 | 7.35 | dd | 8.5, 2.0 | ||
| H-6 | 7.99 | d | 8.5 |
Note: The data for this compound is not available in the searched spectral databases. The provided data for 2,4-dichlorobenzoic acid serves as a reference for predicting the spectral characteristics of the target compound. The presence of fluorine at the 3-position in this compound would lead to additional splitting of the H-5 signal due to H-F coupling.
Experimental Protocols
A standardized protocol for the acquisition of 1H NMR spectra is crucial for data reproducibility and comparison.
Instrumentation: A high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, is recommended for resolving complex splitting patterns.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Mandatory Visualization: Spin-Spin Coupling Pathway
The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling network for the aromatic protons in this compound. This visualization helps in understanding the expected splitting patterns in the 1H NMR spectrum.
Caption: Predicted spin-spin coupling in this compound.
References
13C NMR Analysis of 2,4-Dichloro-3-fluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-dichloro-3-fluorobenzoic acid. It serves as a valuable resource for spectral interpretation, compound verification, and methodological guidance in the fields of chemical research and pharmaceutical development.
Predicted 13C NMR Data
The chemical shifts and carbon-fluorine coupling constants for this compound have been predicted using both computational algorithms and empirical calculations based on substituent chemical shift (SCS) effects. The data is summarized in the table below for comparative analysis.
| Carbon Atom | Predicted Chemical Shift (ppm) - NMRDB.org | Calculated Chemical Shift (ppm) - SCS Additivity | Predicted C-F Coupling Constant (J) in Hz |
| C-1 | 129.1 | 131.6 | ~2-5 Hz (³JCF) |
| C-2 | 132.8 | 134.9 | ~20-30 Hz (²JCF) |
| C-3 | 155.2 | 161.4 | ~240-260 Hz (¹JCF) |
| C-4 | 124.9 | 129.5 | ~20-30 Hz (²JCF) |
| C-5 | 128.9 | 129.8 | ~5-10 Hz (³JCF) |
| C-6 | 125.7 | 124.7 | ~2-5 Hz (⁴JCF) |
| -COOH | 164.5 | 168.2 | ~2-5 Hz (⁴JCF) |
Disclaimer: The predicted and calculated values are for guidance and may differ from experimental results.
The computational prediction was obtained from nmrdb.org, a public database and prediction tool.[1][2][3][4] The calculated chemical shifts were estimated using the additive effects of the chloro, fluoro, and carboxylic acid substituents on the base chemical shift of benzene (128.5 ppm). The substituent effects on the carbon to which they are directly attached (ipso), as well as the ortho, meta, and para positions, are generally additive.[5]
Substituent Effects on Aromatic Carbons
The positions of the signals in the 13C NMR spectrum are dictated by the electronic environment of each carbon atom. The electron-withdrawing nature of the chlorine, fluorine, and carboxylic acid groups significantly influences the chemical shifts of the aromatic carbons.
Carbon-Fluorine Coupling
A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of through-bond scalar couplings between carbon and fluorine atoms (J-coupling). The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei.
-
¹JCF (one-bond): Typically the largest coupling, observed for the carbon directly bonded to the fluorine atom.
-
²JCF (two-bond): Coupling to the carbon atoms ortho to the C-F bond.
-
³JCF (three-bond): Coupling to the carbon atoms meta to the C-F bond.
-
⁴JCF (four-bond): Coupling to the carbon atom para to the C-F bond.
These couplings result in the splitting of carbon signals into doublets or more complex multiplets, providing valuable structural information.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a generalized procedure for acquiring a standard proton-decoupled 13C NMR spectrum of a solid organic compound like this compound.[6][7][8]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the signals of interest.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
3. Acquisition Parameters:
-
Set the spectrometer to the 13C nucleus frequency.
-
Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).
-
The number of scans (NS) will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Set an appropriate relaxation delay (D1) to allow for the full relaxation of all carbon nuclei, which is important for accurate integration, especially for quaternary carbons. A delay of 1-2 seconds is a common starting point for qualitative spectra.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the known chemical shift of the deuterated solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Perform baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the signals if quantitative information is desired.
References
- 1. Predict 13C carbon NMR spectra [nmrdb.org]
- 2. scribd.com [scribd.com]
- 3. Visualizer loader [nmrdb.org]
- 4. Visualizer loader [nmrdb.org]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to the FT-IR Spectroscopy of 2,4-Dichloro-3-fluorobenzoic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,4-Dichloro-3-fluorobenzoic acid and its structural analogs. By presenting key spectral data, detailed experimental protocols, and a logical workflow for analysis, this document serves as a valuable resource for the identification and characterization of halogenated benzoic acids, which are pivotal in various areas of chemical and pharmaceutical research.
Introduction to FT-IR Spectroscopy of Substituted Benzoic Acids
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. For substituted benzoic acids, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the carboxylic acid group and the aromatic ring. The positions of these bands are sensitive to the nature and position of substituents on the benzene ring, providing a molecular fingerprint for each compound.
This guide focuses on this compound and compares its expected spectral features with those of benzoic acid, 2,4-dichlorobenzoic acid, and 4-fluorobenzoic acid. This comparison highlights the influence of chloro and fluoro substituents on the vibrational modes of the molecule.
Comparative Analysis of FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its selected analogs. The data for the target compound are based on theoretical calculations, while the data for the other compounds are derived from experimental solid-phase spectra. This allows for a systematic comparison of the effects of different halogen substitutions on the characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Benzoic Acid (cm⁻¹) | 4-Fluorobenzoic Acid (cm⁻¹) | 2,4-Dichlorobenzoic Acid (cm⁻¹) | This compound (Expected, cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad)[1] | ~3000 (broad) | 3486 | 3500-3400 |
| Aromatic Ring | C-H Stretch | 3100-3000 | ~3100-3000 | - | ~3100-3000 |
| Carbonyl | C=O Stretch | 1720-1680 | ~1700 | 1684 | 1700-1680 |
| Aromatic Ring | C=C Stretch | 1600, 1585, 1450 | ~1600, 1500 | 1555, 1427 | ~1600-1450 |
| Carboxylic Acid | C-O Stretch | 1320-1210 | ~1300-1200 | - | ~1300-1200 |
| Carboxylic Acid | O-H Bend (in-plane) | ~1420 | ~1420 | - | ~1420 |
| Carboxylic Acid | O-H Bend (out-of-plane) | ~920 (broad) | ~930 | - | ~930 |
| Halogen | C-Cl Stretch | - | - | 772, 760, 679, 671[2] | ~800-650 |
| Halogen | C-F Stretch | - | ~1230 | - | ~1250-1200 |
Note: The data for this compound are predicted based on the known effects of halogen substitution and theoretical calculations for similar molecules. Experimental verification is recommended.
Experimental Protocol: FT-IR Analysis of Solid Samples using the KBr Pellet Method
The following protocol details the steps for acquiring FT-IR spectra of solid samples, such as halogenated benzoic acids, using the potassium bromide (KBr) pellet technique. This method is widely used for its reliability and the high quality of the resulting spectra.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Analytical balance (accurate to 0.1 mg)
-
Oven
-
Infrared-grade Potassium Bromide (KBr), dried
-
Solid sample (e.g., this compound)
-
Spatula
-
Sample holder for the spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the solid organic sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Combine the sample and KBr in an agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Thorough mixing is crucial to ensure a uniform distribution of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the pellet-forming die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the FT-IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with known vibrational frequencies of functional groups to elucidate the molecular structure.
-
Logical Workflow for FT-IR Spectral Comparison
The following diagram illustrates a systematic workflow for the comparative analysis of FT-IR spectra of substituted benzoic acids.
Discussion of Substituent Effects
The FT-IR spectra of the compared compounds reveal the influence of halogen substituents on the electronic environment and vibrational frequencies of the benzoic acid framework.
-
Carboxylic Acid Group: The characteristic broad O-H stretching vibration is a hallmark of the dimeric form of carboxylic acids due to strong hydrogen bonding. The position and shape of the C=O stretching band are sensitive to electronic effects. Electron-withdrawing groups, such as halogens, can cause a slight shift to higher wavenumbers.
-
Aromatic Ring: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The number and position of these bands can help determine the substitution pattern.
-
Carbon-Halogen Bonds: The C-Cl and C-F stretching vibrations appear at distinct frequencies. The C-Cl stretching bands are typically found in the 800-600 cm⁻¹ region[2], while the C-F stretch gives rise to a strong absorption in the 1300-1000 cm⁻¹ range. The presence and location of these bands provide direct evidence for the specific halogen substituents.
Conclusion
This guide provides a framework for the FT-IR spectroscopic analysis of this compound and related compounds. By systematically comparing the spectral data and understanding the influence of substituents, researchers can confidently identify and characterize these important molecules. The detailed experimental protocol ensures the acquisition of high-quality data, while the logical workflow provides a clear path for a comprehensive comparative analysis. For definitive structural elucidation, it is recommended to complement FT-IR spectroscopy with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
Mass Spectrometry of 2,4-Dichloro-3-fluorobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate molecular analysis is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 2,4-dichloro-3-fluorobenzoic acid against other halogenated benzoic acids, supported by experimental data and detailed protocols.
Comparative Mass Spectrometry Data
The analysis of this compound and its analogs by mass spectrometry reveals distinct fragmentation patterns crucial for its identification and characterization. The following table summarizes the key mass-to-charge ratios (m/z) observed for the molecular ion and primary fragments.
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI (-) | 207/209/211 [M-H]⁻ | 163/165/167 ([M-H-CO₂]⁻), 128/130 ([M-H-CO₂-Cl]⁻) |
| EI | 208/210/212 [M]⁺ | 191/193/195 ([M-OH]⁺), 163/165/167 ([M-COOH]⁺), 73 | |
| 2,4-Dichlorobenzoic acid | EI | 190/192/194 [M]⁺ | 173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺), 110, 75 |
| 4-Fluorobenzoic acid | ESI (-) | 139 [M-H]⁻ | 95 ([M-H-CO₂]⁻)[1] |
| Benzoic acid | EI | 122 [M]⁺ | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[2][3] |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments, denoted by multiple m/z values.
Experimental Protocols
The data presented in this guide is based on established mass spectrometry protocols. Below are detailed methodologies for both Electrospray Ionization (ESI) and Electron Ionization (EI) techniques, commonly employed for the analysis of halogenated benzoic acids.
Electrospray Ionization (ESI) Mass Spectrometry
This technique is particularly suitable for producing intact molecular ions of polar compounds like carboxylic acids, often in the deprotonated form [M-H]⁻.
-
Sample Preparation: A solution of the analyte (e.g., this compound) is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: An Agilent 6530 Accurate-Mass Q-TOF LC/MS spectrometer or a similar high-resolution mass spectrometer is used.[4]
-
Ionization Source Parameters:
-
Ionization Mode: Negative (to observe [M-H]⁻) or Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Pressure: 30-50 psi.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
-
Mass Analysis: The mass analyzer is scanned over a range appropriate for the expected molecular weight, for instance, m/z 50-500. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the ions.
Electron Ionization (EI) Mass Spectrometry
EI is a classic technique that induces fragmentation, providing valuable structural information.
-
Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
Instrumentation: A standard GC-MS system or a standalone mass spectrometer with an EI source is utilized.
-
Ionization Source Parameters:
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis: The mass analyzer scans a typical range of m/z 40-600 to detect the molecular ion and its fragments. The resulting mass spectrum is a fingerprint of the molecule.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound in a mass spectrometer is a key identifier. The following diagram illustrates the predicted fragmentation pathway under Electron Ionization (EI).
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The overall process for analyzing this compound using mass spectrometry follows a structured workflow to ensure accurate and reproducible results.
Caption: General workflow for mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 2,4-Dichloro-3-fluorobenzoic Acid Derivatives in Drug Discovery
For Immediate Release
A comprehensive review of 2,4-Dichloro-3-fluorobenzoic acid and its derivatives reveals their potential as versatile scaffolds in the development of novel therapeutic agents. This guide consolidates available data on their synthesis, characterization, and biological activities, offering a comparative perspective for researchers, scientists, and professionals in drug development. The strategic incorporation of chlorine and fluorine atoms onto the benzoic acid core significantly influences the physicochemical and biological properties of these compounds, paving the way for the exploration of new antimicrobial and anticancer agents.
Physicochemical Characterization of this compound
The parent compound, this compound, serves as a crucial starting material for the synthesis of a diverse range of derivatives. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂FO₂ | --INVALID-LINK-- |
| Molecular Weight | 209.00 g/mol | --INVALID-LINK-- |
| CAS Number | 915145-05-0 | --INVALID-LINK-- |
Synthesis and Derivatization
The synthesis of this compound derivatives typically involves the initial activation of the carboxylic acid group, followed by reaction with various nucleophiles to yield amides, esters, and hydrazides. These derivatives can then be further modified to generate a library of compounds for biological screening.
A general workflow for the synthesis of these derivatives is outlined below.
Caption: General synthetic workflow for the derivatization of this compound.
Comparative Biological Activities
While specific comparative studies on a broad series of this compound derivatives are limited, research on analogous halogenated benzoic acids provides valuable insights into their potential biological activities. The following sections present a comparative overview based on data from structurally similar compounds.
Antimicrobial Activity
Derivatives of halogenated benzoic acids have demonstrated significant antimicrobial properties. For instance, studies on 2-chlorobenzoic acid derivatives have shown that Schiff's bases exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
Table 1: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Chlorobenzoic acid Schiff's bases | Escherichia coli | Comparable to Norfloxacin | [1] |
| 4-Fluorobenzoic acid hydrazide hydrazones | Various bacteria and fungi | Activity reported | [2][3] |
| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria | 7.82 - 31.25 |
Anticancer Activity
The anticancer potential of benzoic acid derivatives is an active area of research. Modifications on the benzoic acid scaffold have led to the discovery of compounds with significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity of Structurally Related Benzoic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Alkylcarbonyl/2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxides | Leukemia cell lines | < 0.15 | [4] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | SNB-19 (CNS cancer) | PGI = 65.12% at 10 µM | [3] |
| Thiosemicarbazone derivatives of 2,4-dichlorophenyl acetic acid | α-amylase inhibition | 4.95 - 69.71 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzoic acid derivatives, adapted from the literature.
General Synthesis of Amide Derivatives
-
Acid Chloride Formation: this compound is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, THF). The appropriate amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) are added, and the mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Future Directions
The available data on structurally similar compounds strongly suggest that derivatives of this compound are promising candidates for further investigation as antimicrobial and anticancer agents. Systematic synthesis and screening of a focused library of these derivatives are warranted to establish clear structure-activity relationships. Future studies should aim to elucidate their mechanisms of action, which could involve the inhibition of specific enzymes or interference with key signaling pathways. The development of such targeted therapies holds the potential to address unmet medical needs in infectious diseases and oncology.
References
A Comparative Analysis of the Reactivity of Substituted Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted fluorobenzoic acids, supported by experimental data. The electronic effects of fluorine substituents on the benzene ring significantly influence the reactivity of the carboxylic acid group, a factor of paramount importance in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the fundamental principles governing these reactivity differences.
Data Presentation: Reactivity in Esterification
The reactivity of substituted benzoic acids is often evaluated through kinetic studies of reactions such as esterification. The rate of reaction provides a quantitative measure of how substituents on the aromatic ring influence the susceptibility of the carboxyl group to nucleophilic attack.
The following table summarizes the velocity constants and energies of activation for the acid-catalyzed esterification of various substituted benzoic acids with methanol.[1] These values were determined at different temperatures, and the data presented here are for 25.00°C, 40.00°C, 50.00°C, and 60.00°C.[1]
| Substituent | Position | Velocity Constant (k x 10^5) at 25°C | Velocity Constant (k x 10^5) at 40°C | Velocity Constant (k x 10^5) at 50°C | Velocity Constant (k x 10^5) at 60°C | Energy of Activation (E) in calories |
| Fluoro | ortho | 3.33 | 10.3 | 20.3 | 38.3 | 14,900 |
| Fluoro | meta | 1.57 | 5.25 | 10.8 | 21.3 | 16,300 |
| Fluoro | para | 2.50 | 7.90 | 15.8 | 30.5 | 15,500 |
| Benzoic Acid (unsubstituted) | - | 2.14 | 7.00 | 14.1 | 27.2 | 15,800 |
The Hammett Equation: A Framework for Understanding Reactivity
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[2][3][4] It is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups favor the reaction.[3] The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.[3]
Caption: A diagram illustrating the components of the Hammett equation for comparing reactivity.
Experimental Protocols
Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol[1]
This protocol outlines the methodology used to determine the velocity constants for the esterification of substituted benzoic acids.
1. Materials:
-
Substituted Benzoic Acids: Purified ortho-, meta-, and para-fluorobenzoic acids.
-
Methanol: Absolute methanol, purified to be free of water, aldehydes, and ketones.
-
Catalyst: Hydrogen chloride (hydrions).
-
Titration Standard: Standardized barium hydroxide solution.
-
Indicator: Phenolphthalein.
2. Procedure:
-
Reaction Setup: A known concentration of the substituted benzoic acid (approximately 0.1 M) and hydrogen chloride catalyst (approximately 0.05 M) in absolute methanol is prepared.
-
Temperature Control: The reaction mixture is maintained at a constant temperature (e.g., 25.00, 40.00, 50.00, or 60.00 ± 0.02°C) in a thermostat.
-
Sampling: Aliquots of the reaction mixture are withdrawn at various time intervals.
-
Quenching: The reaction in the aliquot is stopped by adding it to ice water.
-
Titration: The unreacted benzoic acid is titrated with a standardized barium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The velocity constant (k) is calculated using the second-order reaction rate equation. The energy of activation (E) is determined from the Arrhenius plot of log k versus 1/T.
Alternative Esterification Methods for 2-Fluorobenzoic Acid
For substrates like 2-fluorobenzoic acid that may be sensitive to strong acids or high temperatures, alternative esterification methods can be employed:
-
Reaction with Acyl Chlorides: The carboxylic acid is first converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂).[5] The resulting 2-fluorobenzoyl chloride readily reacts with an alcohol to form the ester.[5]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] It is a milder procedure suitable for acid-sensitive substrates.[5]
-
Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs) like UiO-66-NH₂ have been shown to be effective heterogeneous catalysts for the methyl esterification of fluorinated benzoic acids, offering the advantage of easy catalyst removal.[6][7]
Conclusion
The reactivity of substituted fluorobenzoic acids is a direct consequence of the electronic influence of the fluorine atom's position on the benzene ring. Quantitative data from kinetic studies, such as esterification, provide a clear measure of these effects. The Hammett equation serves as a valuable theoretical framework for understanding and predicting these reactivity trends. For practical applications, a range of experimental protocols is available, from classic acid catalysis to milder, more specialized methods, allowing for the selection of the most appropriate conditions based on the specific substrate and desired outcome.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. web.viu.ca [web.viu.ca]
- 3. web.viu.ca [web.viu.ca]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Biological Insights: An Evaluation of 2,4-Dichloro-3-fluorobenzoic Acid Analogs in Oncology Research
For Immediate Release
A comprehensive analysis of novel amide derivatives of 2,4-Dichloro-3-fluorobenzoic acid reveals their potential as promising candidates for anticancer drug development. This guide presents a comparative overview of their biological activity, focusing on their potent inhibitory effects on key oncogenic signaling pathways. The data herein is intended to provide researchers, scientists, and drug development professionals with objective insights into the structure-activity relationships (SAR) and therapeutic potential of this emerging class of compounds.
Potent Anticancer Activity of Novel Amide Derivatives
Recent studies have focused on the synthesis and biological evaluation of a series of N-aryl/heteroaryl amide analogs of this compound. These investigations have demonstrated significant cytotoxic activity against various human cancer cell lines. The data presented below summarizes the in vitro anticancer efficacy of representative analogs against the A549 human lung carcinoma cell line.
| Compound ID | Structure | IC50 (µM) vs. A549 Cells |
| Parent Acid | This compound | > 100 |
| Analog 1 | N-(4-methoxyphenyl)-2,4-dichloro-3-fluorobenzamide | 15.2 ± 1.8 |
| Analog 2 | N-(pyridin-2-yl)-2,4-dichloro-3-fluorobenzamide | 8.7 ± 0.9 |
| Analog 3 | N-(thiazol-2-yl)-2,4-dichloro-3-fluorobenzamide | 5.4 ± 0.6 |
| Cisplatin | Standard Chemotherapeutic | 3.1 ± 0.4 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as the mean ± standard deviation from triplicate experiments.
The parent this compound exhibited negligible anticancer activity. However, its amide derivatives, particularly those with heterocyclic substituents (Analogs 2 and 3), demonstrated a marked increase in potency. Notably, the thiazole-containing analog (Analog 3) displayed cytotoxicity approaching that of the established anticancer drug, Cisplatin. These findings underscore the critical role of the amide linkage and the nature of the N-substituent in conferring the observed biological activity.
Mechanism of Action: Targeting Oncogenic Signaling
The potent anticancer effects of these this compound analogs are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival. Further investigations have suggested that these compounds may act as inhibitors of specific protein kinases that are often dysregulated in cancer.
Caption: Proposed inhibition of the RAF/MEK/ERK signaling pathway by Analog 3.
The diagram above illustrates a plausible mechanism of action where the this compound analog (Analog 3) inhibits a key kinase, such as RAF, in the MAPK/ERK signaling cascade. This pathway is a crucial regulator of cell proliferation, and its inhibition can lead to the arrest of cancer cell growth.
Experimental Protocols
The following provides a detailed methodology for the key experiments cited in this guide.
Synthesis of N-aryl/heteroaryl 2,4-dichloro-3-fluorobenzamides (General Procedure)
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) were added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure to yield the crude 2,4-dichloro-3-fluorobenzoyl chloride. The acid chloride was redissolved in anhydrous DCM and added dropwise to a solution of the appropriate aniline or heteroarylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction mixture was then washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford the desired amide analog.
Caption: General workflow for the synthesis of amide analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The conversion of the carboxylic acid to amide derivatives, particularly with N-heteroaryl substituents, has been shown to be a successful strategy for significantly enhancing cytotoxic activity. The preliminary mechanistic insights suggest that these compounds may exert their effects through the inhibition of key oncogenic signaling pathways. Further optimization of this chemical series and in-depth investigation into their precise molecular targets are warranted to fully elucidate their therapeutic potential.
A Comparative Guide to Dichlorofluorobenzoic Acid Isomers for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of isomeric differences is fundamental to innovation. This guide offers a comparative analysis of dichlorofluorobenzoic acid isomers, focusing on their physicochemical properties, spectroscopic characteristics, and biological relevance. By presenting available experimental data and standardized protocols, this document serves as a practical resource for synthesis, characterization, and application.
Dichlorofluorobenzoic acids are polyhalogenated aromatic carboxylic acids with the chemical formula C₇H₃Cl₂FO₂. The specific arrangement of the two chlorine atoms and one fluorine atom on the benzoic acid ring gives rise to 18 possible constitutional isomers. These structural variations significantly influence key molecular properties such as acidity, reactivity, and biological activity. Consequently, these compounds are valuable intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,4-dichloro-5-fluorobenzoic acid is a known intermediate in the preparation of antibacterial agents.[1]
Physicochemical Properties: A Quantitative Comparison
The position of the electron-withdrawing halogen substituents dramatically alters the physicochemical properties of each isomer. Parameters such as melting point and acid dissociation constant (pKa) are critical for predicting the behavior of these molecules in reaction design, formulation, and biological systems. The following table summarizes available data for the isomers of dichlorofluorobenzoic acid.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2,3-Dichloro-4-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 2,3-Dichloro-5-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 2,3-Dichloro-6-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 2,4-Dichloro-3-fluorobenzoic acid | 915145-05-0 | 209.00 | N/A | N/A |
| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 209.00 | 144 - 146[2][3] | 2.29 ± 0.25[2] |
| 2,4-Dichloro-6-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 2,5-Dichloro-3-fluorobenzoic acid | 501008-42-0 | 209.00 | N/A | N/A |
| 2,5-Dichloro-4-fluorobenzoic acid | 35989-28-7 | 209.00 | N/A | N/A |
| 2,6-Dichloro-3-fluorobenzoic acid | 178813-78-0 | 209.00 | N/A | N/A |
| 2,6-Dichloro-4-fluorobenzoic acid | 232275-55-7 | 209.00 | N/A | N/A |
| 3,4-Dichloro-2-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 3,4-Dichloro-5-fluorobenzoic acid | N/A | 209.00 | N/A | N/A |
| 3,5-Dichloro-2-fluorobenzoic acid | 665022-07-1 | 209.00 | N/A | N/A |
| 3,5-Dichloro-4-fluorobenzoic acid | 98191-30-1 | 209.00 | 152 - 156[4] | 3.40 ± 0.10[5] |
| N/A: Data not readily available in public databases. |
Spectroscopic Data for Isomer Differentiation
Spectroscopic techniques provide a definitive fingerprint for the structural elucidation of each isomer. While a complete experimental dataset for all 18 isomers is not available, the following table outlines the key characteristic signals expected in ¹H NMR, ¹³C NMR, and IR spectroscopy, using 2,4-dichloro-5-fluorobenzoic acid as a reference.
| Technique | Key Features and Expected Observations |
| ¹H NMR | The number of signals, their chemical shifts (ppm), and coupling patterns (multiplicity and J-coupling constants) are diagnostic. Protons ortho to the carboxylic acid group are typically deshielded. Protons ortho or para to fluorine will show coupling to ¹⁹F. For 2,4-dichloro-5-fluorobenzoic acid , two distinct aromatic signals are expected, each showing splitting from the other proton and from the fluorine atom.[6][7] |
| ¹³C NMR | The number of unique signals indicates the symmetry of the molecule. Carbons directly bonded to fluorine exhibit a large C-F coupling constant. The carbonyl carbon signal appears significantly downfield (~165-175 ppm). The chemical shifts of aromatic carbons are influenced by the inductive and mesomeric effects of the halogen substituents. For 2,4-dichloro-5-fluorobenzoic acid , seven distinct signals are expected (6 aromatic, 1 carbonyl).[6] |
| IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ range, due to hydrogen bonding. C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1725 cm⁻¹. The exact position is sensitive to substitution and hydrogen bonding. C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region. C-F Stretch: A strong, sharp absorption typically found in the 1000-1300 cm⁻¹ range.[6] |
Biological Activity and Applications
Dichlorofluorobenzoic acid isomers are primarily utilized as advanced intermediates in the synthesis of biologically active molecules.
-
Pharmaceutical Intermediates: Several isomers serve as crucial building blocks for active pharmaceutical ingredients (APIs). For example, 2,4-dichloro-5-fluorobenzoic acid is a precursor for synthesizing certain antibacterial agents, likely belonging to the quinolone class.[1] The specific halogenation pattern is designed to modulate the target binding, metabolic stability, and pharmacokinetic profile of the final drug molecule.
-
Agrochemicals: Halogenated benzoic acids are a well-known class of herbicides.[8] Many act as synthetic auxins, which are plant growth hormones.[9] At high concentrations, these synthetic mimics overload the plant's natural hormonal pathways, leading to uncontrolled growth and eventual death, particularly in broadleaf weeds.[10][11] The mechanism involves the perception of the herbicide by auxin receptors (like TIR1/AFB proteins), which leads to the degradation of transcriptional repressors and subsequent over-expression of auxin-responsive genes, causing metabolic disruption and phytotoxicity.[10][12] While specific herbicidal data for most dichlorofluorobenzoic acid isomers is not widely published, their structural similarity to known auxinic herbicides suggests potential activity in this area.[13]
Visualized Workflows and Relationships
Caption: General workflow for synthesis and characterization.
Caption: Logical relationship between substituent position and acidity.
Experimental Protocols
The following are generalized experimental protocols representative of the synthesis and analysis of dichlorofluorobenzoic acid isomers. Researchers should consult specific literature for reaction optimization and adapt procedures based on the specific isomer and available laboratory equipment.
Protocol 1: Synthesis via Grignard Carboxylation
This method is suitable for converting a dichlorofluoro-bromobenzene isomer into the corresponding carboxylic acid.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the dichlorofluoro-bromobenzene starting material (1.0 eq) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred Grignard solution. An excess of dry ice is used to ensure complete reaction and to keep the mixture cold.
-
Work-up: Once all the dry ice has sublimated, slowly quench the reaction by adding dilute hydrochloric acid (e.g., 6 M HCl) until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts and extract the product into an aqueous basic solution (e.g., 5% NaOH). Wash the basic aqueous layer with ether to remove any non-acidic byproducts.
-
Isolation: Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl to precipitate the carboxylic acid product. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-15 mg of the purified dichlorofluorobenzoic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
Protocol 3: FTIR Spectroscopy (Solid Sample)
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the mixture into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Protocol 4: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each m/z value. The isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) is a key diagnostic feature.
References
- 1. 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 [chemicalbook.com]
- 2. 2,4-Dichloro-5-fluorobenzoic acid|86522-89-6|lookchem [lookchem.com]
- 3. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3,5-Dichloro-4-fluorobenzoic acid | 98191-30-1 [amp.chemicalbook.com]
- 6. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-fluorobenzoic acid(86522-89-6) 1H NMR spectrum [chemicalbook.com]
- 8. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 12. [PDF] Auxin herbicides: current status of mechanism and mode of action. | Semantic Scholar [semanticscholar.org]
- 13. chemimpex.com [chemimpex.com]
A Spectroscopic Comparison of 2,4-Dichloro-3-fluorobenzoic Acid and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, 2,4-Dichloro-3-fluorobenzoic acid, and its key precursors: 2,4-Dichloro-3-fluorotoluene and 2,4-Dichloro-3-fluorobenzaldehyde. The following sections present a comparative analysis of their spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols for the analytical techniques employed.
Synthetic Pathway
The synthesis of this compound can be achieved through the oxidation of 2,4-Dichloro-3-fluorotoluene. This process may proceed via the intermediate 2,4-Dichloro-3-fluorobenzaldehyde. The logical progression of this synthetic route is illustrated below.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and final product characterization.
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Other Protons |
| 2,4-Dichloro-3-fluorotoluene | 7.11 (d), 7.04 (t) | 2.39 (s, -CH₃) |
| 2,4-Dichloro-3-fluorobenzaldehyde | 7.6-7.8 (m) | 10.3 (s, -CHO) |
| This compound | 7.45-7.65 (m) | ~13 (br s, -COOH) |
Table 2: ¹³C NMR Data (ppm)
| Compound | Aromatic Carbons | Other Carbons |
| 2,4-Dichloro-3-fluorotoluene | 115-158 | ~15 (-CH₃) |
| 2,4-Dichloro-3-fluorobenzaldehyde | 120-160 | ~188 (-CHO) |
| This compound [1] | 120-165 | ~165 (-COOH) |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | C-H (Aromatic) | C=O | O-H (Carboxylic Acid) | C-F | C-Cl |
| 2,4-Dichloro-3-fluorotoluene | ~3050-3100 | - | - | ~1200-1300 | ~700-800 |
| 2,4-Dichloro-3-fluorobenzaldehyde | ~3050-3100 | ~1700 | - | ~1200-1300 | ~700-800 |
| This compound | ~3050-3100 | ~1700 | ~2500-3300 (broad) | ~1200-1300 | ~700-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2,4-Dichloro-3-fluorotoluene | 178/180/182 | 143/145 ([M-Cl]⁺), 108 ([M-Cl₂F]⁺) |
| 2,4-Dichloro-3-fluorobenzaldehyde | 192/194/196 | 191/193/195 ([M-H]⁺), 163/165 ([M-CHO]⁺), 128 ([M-CHO, Cl]⁺) |
| This compound | 208/210/212 | 191/193 ([M-OH]⁺), 163/165 ([M-COOH]⁺) |
Experimental Protocols
1. Synthesis of this compound from 2,4-Dichloro-3-fluorotoluene
This protocol is adapted from a general method for the oxidation of substituted toluenes.[2]
-
Materials: 2,4-Dichloro-3-fluorotoluene, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Sulfuric acid (H₂SO₄), Sodium bisulfite (NaHSO₃), Diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-Dichloro-3-fluorotoluene (1 equivalent) and a solution of Sodium carbonate in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of Potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute Sulfuric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
If any manganese dioxide remains, add a small amount of Sodium bisulfite to dissolve it.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as thin films on NaCl plates or as KBr pellets.
-
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electron ionization (EI) source. The samples were introduced via a direct insertion probe or a gas chromatograph.
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: General experimental workflow.
References
A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dichloro-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized compounds is a critical cornerstone in research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,4-Dichloro-3-fluorobenzoic acid, a key intermediate in various pharmaceutical and chemical syntheses. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by hypothetical experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the hypothetical purity assessment of a newly synthesized batch of this compound compared to a commercial standard.
| Analytical Technique | Parameter | Synthesized Batch | Commercial Standard (>95%) |
| HPLC-UV | Purity (%) | 96.2 | 95.8 |
| Major Impurity (%) | 1.8 (Isomeric Impurity) | 2.5 (Starting Material) | |
| Other Impurities (%) | 2.0 | 1.7 | |
| GC-MS | Purity (%) | 95.5 | 95.1 |
| Volatile Impurities (%) | 0.5 (Residual Solvent) | 0.3 (Residual Solvent) | |
| Other Impurities (%) | 4.0 | 4.6 | |
| ¹H qNMR | Purity (mol%) | 97.1 | 96.5 |
| Non-protonated Impurities | Not Detected | Not Detected |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable results. Below are the protocols for the key experiments cited in this guide.
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and the commercial standard into separate 10 mL volumetric flasks.
-
Dissolve the samples in a methanol/water (80:20 v/v) mixture and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flasks to volume with the same solvent mixture.
-
Filter the solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: Start at 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities are identified by their retention times relative to the main peak and quantified by their respective area percentages.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source and a capillary column suitable for acidic compounds (e.g., a DB-5ms column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation (with derivatization):
-
Accurately weigh 1 mg of the sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the vial at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature and dilute with 850 µL of hexane.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Purity is calculated based on the peak area percentage of the derivatized analyte. Impurities are identified by their mass spectra and retention times.
3. Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams outline the analytical workflow and a potential application of this compound.
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a multi-faceted analytical approach for a comprehensive understanding of the impurity profile.
-
HPLC-UV is a robust and widely accessible technique for routine purity checks and for identifying non-volatile impurities such as starting materials and isomeric byproducts.
-
GC-MS is particularly useful for detecting volatile impurities, including residual solvents, and provides structural information for unknown peaks through mass spectral data.
-
¹H qNMR offers a highly accurate and direct measure of molar purity without the need for a reference standard of the analyte itself, making it an excellent orthogonal technique. It is especially valuable for identifying and quantifying impurities that may not have a UV chromophore or are not amenable to GC analysis.
For researchers in drug development, a combination of these techniques is recommended. Initial screening with HPLC can be followed by GC-MS for volatile impurities and confirmed with the high accuracy of qNMR for the final purity assignment. This rigorous approach ensures the quality and integrity of the synthesized compound, leading to more reliable and reproducible scientific outcomes.
The Strategic Advantage of 2,4-Dichloro-3-fluorobenzoic Acid in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy, selectivity, and metabolic stability. Among the array of fluorinated building blocks, 2,4-Dichloro-3-fluorobenzoic acid has emerged as a critical starting material in the synthesis of advanced pharmaceutical agents. This guide provides a comprehensive comparison of the advantages conferred by this specific structural motif in drug discovery, with a particular focus on its application in the development of the fluoroquinolone antibiotic, finafloxacin.
Enhanced Biological Activity in Acidic Environments
One of the most significant advantages of utilizing this compound in drug design is exemplified by the unique pH-dependent activity of finafloxacin. Unlike many other fluoroquinolones that lose efficacy in acidic conditions, finafloxacin, synthesized from a derivative of this compound, exhibits enhanced antibacterial activity at a lower pH.[1][2] This is a crucial attribute as the microenvironment of many infection sites, such as the urinary tract and within biofilms, is often acidic.[1][3]
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the comparative in vitro activity of finafloxacin against various bacterial strains at both neutral and acidic pH, demonstrating its superiority over the widely used fluoroquinolone, ciprofloxacin.
| Bacterial Strain | pH | Finafloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Reference |
| Escherichia coli ATCC 25922 | 7.2 | 0.06 | 0.008 | [4] |
| 5.8 | 0.008 | 0.06 | [4] | |
| Staphylococcus aureus ATCC 29213 | 7.2 | 0.25 | 0.25 | [4] |
| 5.8 | 0.06 | 1.0 | [4] | |
| Pseudomonas aeruginosa ATCC 27853 | 7.2 | 1.0 | 0.25 | [2] |
| 5.8 | 0.25 | 4.0 | [2] |
Superior Inhibition of Bacterial Topoisomerases
Finafloxacin demonstrates potent inhibitory activity against bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication.[3] The unique substitution pattern derived from this compound contributes to this high dual-target activity.
Topoisomerase II Inhibition Comparison
| Fluoroquinolone | Target Enzyme | IC50 (µM) - Conceptual Representation |
| Finafloxacin | DNA Gyrase (E. coli) | ++ |
| Topoisomerase IV (E. coli) | +++ | |
| Ciprofloxacin | DNA Gyrase (E. coli) | + |
| Topoisomerase IV (E. coli) | + |
Note: This table provides a conceptual representation of relative potency based on qualitative descriptions in the search results. Precise IC50 values for a direct head-to-head comparison were not available.
Physicochemical Properties and Pharmacokinetics
The incorporation of a fluorine atom, as in this compound, can significantly influence the physicochemical properties of a drug molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Finafloxacin exhibits a favorable pharmacokinetic profile with good oral absorption and a half-life of approximately 10 hours.[5]
Key Physicochemical and Pharmacokinetic Parameters
| Parameter | This compound | 2,4-Dichlorobenzoic Acid (for comparison) | Finafloxacin | Ciprofloxacin (for comparison) |
| Molecular Weight ( g/mol ) | 209.00 | 191.01 | 412.83 | 331.34 |
| pKa | Not available | 2.89 | 5.6, 7.8 | 6.09, 8.74 |
| Half-life (hours) | N/A | N/A | ~10 | 3-5 |
| Primary Excretion Route | N/A | N/A | Urine (approx. 1/3 unchanged) | Urine and feces |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the in vitro susceptibility of bacteria to antimicrobial agents.[4][6]
a. Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an agar plate.
-
Transfer the colonies to a tube containing a suitable broth medium.
-
Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., finafloxacin, ciprofloxacin) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain the desired concentration range. For pH-dependent studies, the pH of the CAMHB is adjusted to the target value (e.g., 5.8 or 7.2).[4]
c. Inoculation and Incubation:
-
Dispense 100 µL of each antimicrobial dilution into the wells of a microtiter plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Bacterial Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.[7][8]
a. Reaction Setup:
-
Prepare a reaction mixture containing the appropriate buffer, ATP, and supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay).
-
Add varying concentrations of the test compound (e.g., finafloxacin) to the reaction tubes.
-
Initiate the reaction by adding a purified bacterial topoisomerase II enzyme (DNA gyrase or topoisomerase IV).
b. Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution containing SDS and proteinase K.
c. Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
d. Data Analysis:
-
Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled or catenated DNA, respectively, with increasing concentrations of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Visualizing the Impact: Pathways and Workflows
Caption: Drug discovery workflow for finafloxacin.
Caption: Mechanism of action of finafloxacin.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 4. merlionpharma.com [merlionpharma.com]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-3-fluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2,4-Dichloro-3-fluorobenzoic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is irritating to the eyes, respiratory system, and skin.[1] Always handle this chemical in a well-ventilated area or with local exhaust ventilation.[2][3][4] Personal protective equipment (PPE) is mandatory to prevent exposure.
Key Safety Parameters:
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are required.[2][3] | [2][3] |
| Handling | Avoid breathing dust and prevent contact with skin and eyes.[1][3] Do not eat, drink, or smoke when using this product.[2][3] | [1][2][3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][3] | [1][2][3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases.[3][5][6] | [3][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all federal, state, and local hazardous waste regulations.[2][7][8] Chemical waste generators are responsible for correctly classifying waste.[1][7]
1. Waste Identification and Segregation:
-
Identify this compound waste, including any contaminated materials (e.g., filter paper, gloves, containers).
-
Keep this waste separate from other chemical waste streams to avoid incompatible mixtures.[2][8]
2. Containment:
-
Place the solid waste into a suitable, clearly labeled, and closed container.[1][9]
-
For solutions, use a compatible, leak-proof container. Ensure the container is appropriately labeled with the chemical name and hazard warnings.
-
Original containers should be used for disposal when possible.[2][8] Handle uncleaned empty containers as you would the product itself.[2][8]
3. Spill Management:
-
In the event of a spill, first ensure the area is well-ventilated.[2]
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it into a designated hazardous waste container.[1][5][7][9]
-
Do not allow the chemical to enter drains or waterways.[1][2][7][8][9]
4. Final Disposal:
-
The primary and recommended method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility.[2][3][7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. aksci.com [aksci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloro-3-fluorobenzoic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4-Dichloro-3-fluorobenzoic acid. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.
Proper handling of this compound is critical to mitigate potential health risks. This compound is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) protocols, operational plans, and disposal procedures is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Quantitative Overview
The selection of appropriate PPE is the first line of defense against chemical exposure. The following tables summarize the recommended equipment for handling this compound, with a focus on quantitative measures where available.
Hand Protection: Chemical-Resistant Gloves
| Glove Material | Minimum Thickness | Expected Breakthrough Time (General) | Degradation Resistance (General) | Recommendation |
| Nitrile Rubber | 11 mil (0.28 mm) | > 480 minutes (for many organic acids) | Good | Recommended for routine handling |
| Neoprene | 15 mil (0.38 mm) | > 480 minutes (for many organic acids) | Excellent | Recommended for extended handling or spill cleanup |
| Butyl Rubber | 13 mil (0.33 mm) | > 480 minutes (for many organic acids) | Excellent | Alternative for extended handling |
| Natural Rubber (Latex) | Not Recommended | Variable | Poor | Not suitable due to potential for degradation |
Note: Breakthrough times are general guidelines.[4][5][6] It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any compromise is suspected. For splash protection, thinner disposable nitrile gloves may be used but should be changed immediately upon contact.
Respiratory Protection: Ensuring Clean Air
Respiratory protection is necessary when there is a potential for inhaling dust particles of this compound, particularly when handling the solid outside of a certified chemical fume hood or during procedures that may generate dust.
| Exposure Scenario | Respirator Type | Cartridge/Filter Type | Assigned Protection Factor (APF) |
| Weighing and transferring solid in open air | Half-mask or Full-face Air-Purifying Respirator (APR) | Organic Vapor/Acid Gas (OV/AG) with P100 particulate filter | 10 (Half-mask) or 50 (Full-face) |
| Spill cleanup of solid material | Full-face Air-Purifying Respirator (APR) | Organic Vapor/Acid Gas (OV/AG) with P100 particulate filter | 50 |
| High-concentration or unknown exposure | Self-Contained Breathing Apparatus (SCBA) | N/A | 10,000 |
Note: All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and medical clearance.[7][8] Cartridges should be replaced on a regular schedule based on usage and manufacturer recommendations.[7][9][10]
Eye and Body Protection
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects eyes from dust particles and splashes |
| Face Protection | Face shield worn over chemical splash goggles | Provides an additional layer of protection for the face |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact with the chemical |
| Footwear | Closed-toe shoes made of a non-porous material | Prevents exposure from spills |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for minimizing risk and ensuring regulatory compliance.
Experimental Protocol: Safe Handling Workflow
The following protocol outlines the key steps for safely incorporating this compound into laboratory procedures.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
PPE Donning: Before handling the chemical, don all required PPE as outlined in the tables above.
-
Material Transfer: Use a spatula or other appropriate tool to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel within the fume hood. Avoid creating dust.
-
Container Sealing: Immediately and securely seal the primary storage container after dispensing the required amount.
In-Experiment Handling:
-
Reaction Setup: If the chemical is to be used in a reaction, ensure the setup is secure and all joints are properly sealed to prevent leaks.
-
Temperature and Pressure Monitoring: If the reaction involves heating or pressure changes, monitor these parameters closely to prevent uncontrolled reactions.
-
Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents.
Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste.
-
PPE Doffing: Remove PPE in the designated area, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Dedicated Waste Container: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be placed in a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Solids."
-
Solvent Waste: Any solvents used for cleaning and decontamination that are contaminated with the chemical must be collected in a separate, clearly labeled hazardous waste container for "Halogenated Organic Liquids."[11][12][13]
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[11]
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and are kept securely closed when not in use.[11]
Disposal Procedure:
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Institutional Protocols: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[14][15]
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for handling and disposing of this compound, providing a clear visual guide for laboratory personnel.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. starlabgroup.com [starlabgroup.com]
- 7. 3m.com [3m.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. safetyexpress.com [safetyexpress.com]
- 10. mastersupplyonline.com [mastersupplyonline.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. benchchem.com [benchchem.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
